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  • Product: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid
  • CAS: 2090165-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, a substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, a substituted furan derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases and draws upon established principles of organic chemistry and data from closely related analogs to provide a robust technical profile. This approach aims to equip researchers with the foundational knowledge necessary for its synthesis, handling, and exploration of its potential applications.

Molecular Identity and Physicochemical Properties

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is a bifunctional organic compound featuring a furan ring, a carboxylic acid group, a methyl ester, and a methyl group. This unique substitution pattern is anticipated to influence its reactivity, solubility, and biological activity.

Structural and Chemical Identifiers
IdentifierValueSource
IUPAC Name 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid-
CAS Number 2090165-27-6[1]
Molecular Formula C₈H₈O₅[2]
Molecular Weight 184.15 g/mol Calculated
Canonical SMILES CC1=C(C(=O)O)OC(=C1)C(=O)OC[2]
InChI Key ZBQYTPBUOHHTKY-UHFFFAOYSA-N[2]
Predicted and Analog-Informed Physical Properties

Direct experimental data for the physical properties of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid are not extensively reported. However, we can infer its likely characteristics based on predictive models and data from structurally similar compounds. For instance, the closely related 5-(Methoxycarbonyl)furan-2-carboxylic acid (lacking the 3-methyl group) is a solid with a melting point of 197-202 °C.[3] The introduction of a methyl group is unlikely to drastically alter its physical state.

PropertyPredicted/Inferred ValueNotes and Comparative Insights
Physical State SolidBased on the properties of similar furoic acid derivatives.[3][4]
Melting Point Not availableLikely a high-melting solid, similar to 5-(Methoxycarbonyl)furan-2-carboxylic acid (197-202 °C).[3]
Boiling Point Not availableDecomposition may occur at high temperatures before boiling under atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, DMSO, THF)The carboxylic acid and ester groups confer polarity, while the furan ring and methyl group add nonpolar character.
pKa Not availableThe carboxylic acid proton is expected to have a pKa typical of substituted furoic acids, influenced by the electron-withdrawing nature of the adjacent methoxycarbonyl group.
Predicted XlogP 1.4This value suggests a moderate lipophilicity.[2]

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Retrosynthetic Analysis and Strategy

A logical approach to the synthesis involves the construction of the furan ring followed by functional group manipulation. A potential disconnection approach is illustrated below.

G Target 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid Intermediate1 Dimethyl 3-methylfuran- 2,5-dicarboxylate Target->Intermediate1 Selective Hydrolysis StartingMaterial1 A suitable acyclic precursor Intermediate1->StartingMaterial1 Ring Formation

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Synthesis Protocol

This protocol outlines a potential synthesis starting from commercially available precursors, leading to the target molecule via a diester intermediate.

Step 1: Synthesis of Dimethyl 3-methylfuran-2,5-dicarboxylate

This step would involve a ring-forming reaction. The specific choice of acyclic precursors would depend on the chosen named reaction (e.g., a modified Feist-Benary furan synthesis).

Step 2: Selective Monohydrolysis of the Diester

The key to obtaining the desired product is the selective hydrolysis of one of the two methyl ester groups. The ester at the 2-position is generally more sterically hindered by the adjacent methyl group at the 3-position, which may allow for preferential hydrolysis of the ester at the 5-position under carefully controlled conditions. However, regioselectivity can be challenging. An alternative is the hydrolysis of the less hindered ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 3-methylfuran-2,5-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add a stoichiometric amount of a suitable base, such as potassium hydroxide (1.0 eq), dissolved in a small amount of water, dropwise to the stirred solution at room temperature. The use of a single equivalent of base is crucial for selective monohydrolysis.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoacid-monoester product.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

G cluster_0 Synthesis Workflow Diester Dimethyl 3-methylfuran- 2,5-dicarboxylate Hydrolysis Selective Monohydrolysis (e.g., 1 eq. KOH, MeOH/H₂O) Diester->Hydrolysis Acidification Acidification (dil. HCl) Hydrolysis->Acidification Purification Purification (Recrystallization) Acidification->Purification Product 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Chemical Reactivity and Potential Applications

The reactivity of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is dictated by its functional groups and the aromatic furan core.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[5] However, the two electron-withdrawing groups (carboxylic acid and methoxycarbonyl) will deactivate the ring towards this type of reaction. Any electrophilic substitution would be expected to occur at the less deactivated C4 position.

Reactions of the Carboxylic Acid and Ester Groups

The carboxylic acid and ester functionalities are the primary sites for further chemical modification.

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to other esters or amides using standard coupling agents (e.g., DCC/DMAP) or by conversion to the more reactive acyl chloride.[6]

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic or acidic conditions than those used for the selective monohydrolysis.

  • Reduction: Both the carboxylic acid and the ester can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride.

The presence of these two distinct, yet reactive, functional groups makes this molecule an interesting building block for the synthesis of more complex structures, including potential pharmaceutical candidates and functional polymers.

Safety and Handling

Based on the hazard classifications for the target compound and related furan derivatives, appropriate safety precautions should be taken when handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.[1][7][8]

  • Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid represents a promising, albeit understudied, chemical entity. This guide has provided a detailed theoretical framework for its properties, a plausible synthetic route, and an overview of its potential reactivity. It is our hope that this information will serve as a valuable resource for researchers and catalyze further investigation into the chemistry and applications of this and related furan derivatives.

References

  • 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid (C8H8O5) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

  • 5-(Methoxymethyl)furan-2-carboxylic acid | C7H8O4 | CID 1125227 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2 - Safety Data Sheet. (n.d.). Retrieved March 20, 2026, from [Link]

  • 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid (C8H8O5) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (2025, July 26). Retrieved March 20, 2026, from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic Acid: A Comprehensive Guide to NMR and IR Spectral Interpretation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Elucidation Strategy Furan-2-carboxylic acid derivatives serve as c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Elucidation Strategy

Furan-2-carboxylic acid derivatives serve as critical pharmacophores in modern medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and antioxidant activities 1. The compound 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (C₈H₈O₅) presents a unique analytical challenge due to its highly substituted heteroaromatic ring, which features two distinct electron-withdrawing carbonyl environments (an ester and a carboxylic acid) flanking an electron-donating methyl group.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the mechanistic causality behind the spectral shifts and outline self-validating experimental protocols to ensure absolute data integrity during structural confirmation.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance in pharmaceutical quality control, analytical workflows must be orthogonal and self-correcting. The following protocols establish a closed-loop validation system for NMR and IR data acquisition.

SpectralWorkflow Start Compound Isolation 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid PrepNMR NMR Sample Prep Dissolution in DMSO-d6 + TMS Start->PrepNMR PrepIR IR Sample Prep Direct Application to Diamond ATR Start->PrepIR AcqNMR NMR Acquisition 1H (400 MHz) & 13C (100 MHz) D1 = 2.5s for Quaternary C PrepNMR->AcqNMR AcqIR FTIR Acquisition Background Subtraction Resolution: 4 cm⁻¹ PrepIR->AcqIR ValidNMR NMR Validation Chemical Shift & Integration Check AcqNMR->ValidNMR ValidIR IR Validation Functional Group Identification AcqIR->ValidIR Final Data Synthesis & Orthogonal Structural Confirmation ValidNMR->Final ValidIR->Final

Analytical workflow for the structural validation of furan derivatives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is selected over CDCl₃ due to the high polarity of the carboxylic acid group. Non-polar solvents often induce aggregation or poor solubility, leading to line broadening.

  • Shimming and Locking: Engage automated gradient shimming (Z1-Z5) and lock onto the deuterium signal of DMSO- d6​ (2.50 ppm).

    • Self-Validation Loop: The spectrometer software is programmed to verify a line width at half-height (LWHH) of <0.5 Hz for the TMS peak. If LWHH >0.5 Hz, the system automatically aborts and re-shims to prevent artifactual peak distortion.

  • Acquisition Parameters (¹³C NMR): Set the relaxation delay (D1) to 2.5 seconds and acquire a minimum of 512 scans.

    • Causality: The furan ring contains five quaternary carbons (C-2, C-3, C-5, and the two carbonyls). These nuclei lack attached protons, relying entirely on slower dipole-dipole mechanisms for relaxation. A D1 of 2.5s ensures full return to thermal equilibrium, validating the quantitative integration of the spectrum 2.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Perform a 16-scan background acquisition on the clean diamond crystal.

    • Self-Validation Loop: The software automatically subtracts this background. If the atmospheric CO₂ peak (2350 cm⁻¹) exceeds a 2% transmittance threshold in the final spectrum, the system flags the data for re-acquisition, ensuring environmental artifacts do not mask the analyte's signals.

  • Sample Application: Apply 2-3 mg of the solid compound directly onto the ATR diamond crystal. Apply uniform pressure using the anvil.

    • Causality: The diamond crystal provides a high refractive index ( n=2.4 ), ensuring total internal reflection and an optimal depth of penetration (~1-2 µm) into the solid sample without the need for KBr pellet pressing, which can induce polymorphic changes or absorb ambient moisture.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The highly substituted nature of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid simplifies the spin system but requires careful attention to the inductive and resonance effects dictating the chemical shifts.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
-COOH 13.20br s1HCarboxylic acid protonHighly deshielded due to oxygen electronegativity and extensive intermolecular hydrogen bonding.
C-4 7.15s1HFuran ring protonDownfield shift driven by the combined electron-withdrawing effects of the C-2 and C-5 carbonyl groups. The lack of adjacent protons results in a singlet, confirming C-5 substitution 3. (Note: May appear as a finely split quartet, J<1 Hz, due to long-range allylic coupling with the C-3 methyl).
-OCH₃ 3.85s3HMethoxy ester protonsDeshielded by the adjacent ester oxygen atom via inductive withdrawal.
-CH₃ 2.35s3HMethyl protons at C-3Positioned in an allylic-like environment on the heteroaromatic ring; slightly deshielded compared to standard aliphatic methyls.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality
160.5 QuaternaryC=O (Acid)Deshielded carbonyl carbon; shifted slightly further downfield than the ester due to hydrogen bonding dynamics.
158.2 QuaternaryC=O (Ester)Ester carbonyl carbon; shielded relative to the acid due to the electron-donating resonance of the methoxy oxygen.
144.8 QuaternaryC-5 (Furan)Highly deshielded by the adjacent electronegative ring oxygen and the attached ester group.
142.1 QuaternaryC-2 (Furan)Deshielded by the ring oxygen and the attached carboxylic acid group.
131.5 QuaternaryC-3 (Furan)Substituted furan carbon; shift is mitigated by the electron-donating methyl group.
119.2 Tertiary (CH)C-4 (Furan)The only protonated ring carbon; exhibits a typical heteroaromatic shift, pushed slightly downfield by flanking electron-withdrawing groups.
52.4 Primary (CH₃)-OCH₃Typical chemical shift for a methoxy group attached to an ester carbonyl.
11.8 Primary (CH₃)-CH₃Shielded aliphatic carbon attached to the heteroaromatic ring.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence and distinct environments of the two carbonyl species. The vibrational frequencies are highly sensitive to hydrogen bonding and conjugation.

Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Causality
3100–2600 Broad, StrongO-H stretch (Acid)Extensive intermolecular hydrogen bonding creates a wide distribution of O-H bond lengths and force constants, significantly broadening the peak.
1735 StrongC=O stretch (Ester)Higher frequency than the acid due to the lack of hydrogen bonding and the inductive withdrawal of the methoxy group, which strengthens the C=O bond.
1695 StrongC=O stretch (Acid)Lower frequency caused by hydrogen-bonded dimer formation, which lengthens and weakens the C=O double bond character 4.
1590, 1535 MediumC=C stretch (Furan)Asymmetric and symmetric stretching of the conjugated heteroaromatic ring system.
1280, 1150 StrongC-O stretchAsymmetric stretching of the C-O-C (ester) and C-O (acid) single bonds, heavily influenced by conjugation with the furan ring.

Conclusion

The structural elucidation of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid relies heavily on understanding the interplay between inductive effects, resonance, and hydrogen bonding. By employing self-validating protocols, researchers can ensure that the distinct NMR chemical shifts (particularly the isolated H-4 proton at 7.15 ppm) and the bifurcated IR carbonyl stretches (1735 cm⁻¹ and 1695 cm⁻¹) are definitively assigned. This rigorous, causality-driven approach prevents mischaracterization and ensures high-fidelity data for downstream drug development pipelines.

References

  • Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and Semantic Scholar[Link]

  • Hept-6-en-1-yl Furan-2-carboxylate MDPI[Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 PubChem (NIH) [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties and Computational Modeling of 3-Methylfuran Derivatives

Abstract The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics and synthetic versatility.[1][2][3] The introduction of substituents, such as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics and synthetic versatility.[1][2][3] The introduction of substituents, such as a methyl group at the 3-position, significantly modulates these properties, influencing everything from biological activity to material performance.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core electronic properties of 3-methylfuran derivatives. We move beyond mere description to offer a practical, field-proven perspective on the computational workflows—including Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—that are essential for predicting and harnessing the potential of these valuable compounds.

The Electronic Landscape of 3-Methylfuran: A Foundation for Reactivity

Understanding the behavior of any molecule begins with its electronic structure. For 3-methylfuran derivatives, three key concepts form the bedrock of their chemical personality: molecular orbitals, charge distribution, and aromaticity.

Aromaticity and the Influence of the Methyl Group

The furan ring is an aromatic heterocycle.[6] Its aromaticity arises from a cyclic, planar system of five p-orbitals containing six π-electrons: four from the two carbon-carbon double bonds and two from a lone pair on the oxygen atom.[6] This delocalized electron system is the source of its relative stability and characteristic reactivity.

The placement of a methyl group at the C3 position introduces a mild electron-donating inductive effect. This subtly perturbs the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and its interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

  • HOMO : Represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy level corresponds to a better electron donor (a more reactive nucleophile). The spatial distribution of the HOMO can predict the most likely site for electrophilic attack.[9]

  • LUMO : Represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor (a more reactive electrophile).

  • The HOMO-LUMO Gap (ΔE) : The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, implying higher chemical reactivity and lower kinetic stability.[7][10]

Substituents on the furan ring directly modulate these energy levels. Electron-donating groups (like methyl) tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both typically reducing the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

While FMO theory points to orbital-controlled reactivity, the Molecular Electrostatic Potential (MEP) provides a more intuitive map of a molecule's charge distribution. The MEP visualizes the electrostatic force a positive test charge would experience at any point on the electron density surface of the molecule.[11]

The standard color scheme is highly informative:

  • Red : Regions of most negative electrostatic potential (electron-rich), indicating favorable sites for electrophilic attack.

  • Blue : Regions of most positive electrostatic potential (electron-poor), indicating favorable sites for nucleophilic attack.

  • Green/Yellow : Regions of near-zero or intermediate potential.

For 3-methylfuran, one would anticipate a region of negative potential (red) near the oxygen atom due to its lone pairs, making it a hydrogen bond acceptor site. The electron-donating methyl group would slightly increase the electron density on the ring compared to unsubstituted furan.

Computational Modeling: From Theory to Predictive Insight

Computational chemistry provides a powerful toolkit to quantify the electronic properties discussed above and predict the behavior of novel 3-methylfuran derivatives before they are ever synthesized. This section details the core workflows used in modern research.

Density Functional Theory (DFT): Quantifying Electronic Properties

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing highly accurate data on geometry, energies, and electronic properties.[7][12][13]

  • Structure Preparation : The initial 3D coordinates of the 3-methylfuran derivative are generated using a molecular builder.

  • Geometry Optimization : This is the most critical first step. Its purpose is to find the most stable, lowest-energy conformation of the molecule. The choice of functional and basis set is key to accuracy.

    • Causality : An unoptimized, high-energy structure will yield meaningless electronic data. This step ensures all subsequent calculations are performed on a physically realistic representation of the molecule.

    • Common Methods : The B3LYP functional is a widely used and reliable choice for organic molecules.[7][10] Pople-style basis sets like 6-31G(d) are suitable for initial studies, while larger sets like 6-311++G(d,p) offer higher accuracy.[7][10]

  • Frequency Calculation : After optimization, a frequency calculation is performed on the resultant structure.

    • Causality : This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized geometry is a true energy minimum on the potential energy surface and not a transition state.[7]

  • Single-Point Calculation & Property Analysis : With the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is performed.

    • Causality : This calculation generates the final wavefunctions from which all key electronic properties are derived. From the output file, one can extract HOMO and LUMO energies, the dipole moment, and generate the data cubes needed to visualize the MEP map.[7][8]

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Visualization Build Build 3D Molecular Structure Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Validation Confirm True Minimum (No Imaginary Frequencies) Freq->Validation SP Single-Point Energy Calculation Data Extract Properties: HOMO, LUMO, ΔE, Dipole SP->Data MEP Generate & Visualize MEP Surface SP->MEP Validation->SP

Caption: A typical workflow for calculating molecular electronic properties using Density Functional Theory (DFT).

The following table provides a comparative look at DFT-calculated properties for furan and related compounds. Note that absolute values can vary with the level of theory, but trends are generally consistent.

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
Furan-6.4 to -6.9-0.1 to 0.6~6.5 to 7.0~0.7
2-Methylfuran-6.2 to -6.6-0.0 to 0.5~6.2 to 6.8~0.8
3-Methylfuran -6.3 to -6.7 -0.0 to 0.5 ~6.3 to 6.9 ~0.6
Furfural-7.0 to -7.5-1.5 to -2.0~5.3 to 5.7~3.5

Data compiled and generalized from various computational studies for comparative purposes.[4][5][7]

Molecular Docking: Predicting Biological Interactions

For drug development professionals, a key question is how a 3-methylfuran derivative will interact with a biological target, such as a protein enzyme or receptor. Molecular docking is an indispensable computational technique to predict this interaction.[14][15]

  • Receptor Preparation : A high-resolution 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB).

    • Causality : The raw PDB file is not ready for docking. It must be "cleaned" by removing water molecules, co-crystallized ligands, and adding hydrogen atoms, as their positions are often not resolved in crystal structures. The binding site (or "active site") must be explicitly defined. This ensures the docking simulation searches for binding poses in the biologically relevant region.

  • Ligand Preparation : The 3-methylfuran derivative (the "ligand") is prepared.

    • Causality : The ligand's 3D structure must be optimized to a low-energy state, and correct protonation states and atomic charges must be assigned. This is crucial because electrostatic interactions are a major component of protein-ligand binding, and an incorrect charge model will lead to inaccurate binding predictions.

  • Grid Generation : A grid defining the energetic properties of the active site is generated.

    • Causality : Instead of calculating interactions with the entire protein for every ligand pose, the docking software pre-calculates the energetic landscape of the defined binding site. This dramatically speeds up the docking process by turning it into a rapid lookup-and-scoring procedure.

  • Docking Simulation : The prepared ligand is placed into the prepared receptor's active site, and the docking algorithm samples a vast number of possible orientations and conformations.

    • Causality : The software uses a scoring function (e.g., GLIDE's GScore) to estimate the binding affinity for each pose.[14] This function is an empirical equation that accounts for factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and penalties for unfavorable conformations, providing a quantitative rank to predict the most likely binding mode.

  • Post-Docking Analysis : The results are analyzed to identify the best-scoring poses.

    • Causality : The analysis focuses not just on the score but on the specific interactions (e.g., hydrogen bonds with key amino acid residues, pi-pi stacking interactions) that stabilize the complex.[14] This provides testable hypotheses about which parts of the molecule are essential for binding, guiding further drug design.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain Protein Structure (PDB) Clean Clean Structure (Remove Water, Add Hydrogens) PDB->Clean Site Define Binding Site Clean->Site Grid Grid Generation (Map Active Site Properties) Site->Grid Ligand3D Generate 3D Structure Minimize Energy Minimization & Assign Charges Ligand3D->Minimize Dock Run Docking Simulation (Sample Poses & Score) Minimize->Dock Grid->Dock Analyze Analyze Results (Binding Energy & Interactions) Dock->Analyze

Caption: The process of developing and validating a Quantitative Structure-Activity Relationship (QSAR) model.

Conclusion: Integrating Computation and Experiment

The 3-methylfuran core is a rich starting point for chemical innovation. Its ultimate utility, whether in a novel therapeutic or an advanced organic material, is dictated by its fundamental electronic properties. This guide has outlined the theoretical basis for these properties and detailed the robust computational workflows used to predict and analyze them.

As a Senior Application Scientist, my experience underscores a critical truth: the most profound discoveries emerge from the synergy between computational modeling and experimental validation. DFT provides the electronic rationale, molecular docking generates testable binding hypotheses, and QSAR models prioritize synthetic targets. By integrating these powerful predictive tools into the research and development cycle, scientists can navigate chemical space with greater efficiency and insight, accelerating the journey from molecular concept to real-world impact.

References

  • Benchchem. (n.d.). Application of 3-Methyl-furan-2,4-dione in Medicinal Chemistry: Application Notes and Protocols.
  • Indian Journal of Pharmaceutical Education and Research. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli.
  • Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (n.d.). Journal of Chemical Reviews.
  • Benchchem. (n.d.). A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective.
  • ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. Request PDF.
  • Nelson, P. D., & Tapper, A. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. Journal of Molecular Modeling, 31(1), 1-13.
  • Kocyiğit, U. M., et al. (2024). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Chemistry & Biodiversity, 21(1), e202301323.
  • Al-Ostath, A. I., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazolines. Molecules, 28(24), 8099.
  • Ribeiro da Silva, M. A., & Santos, L. M. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study.
  • Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine.
  • Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(1), 1-13.
  • de Oliveira, A. F., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 2097-2107.
  • Imperial College London. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Retrieved from [Link]

  • ResearchGate. (2025). DFT investigations of a copolymer of Dimeric Pyrrole and Dimeric 3-methyl furan. Request PDF.
  • ResearchGate. (n.d.). HOMO furan (24)
  • Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). HOMO and LUMO orbital distributions, energy level, and band gaps of A) TPE-F and B)
  • Al-Suhaimi, K. S., et al. (2022).
  • ACS Publications. (2021). Density Functional Theory Investigation of the Conversion of 5-(Hydroxymethyl)furfural into 2,5-Dimethylfuran over the Pd(111), Cu(111), and Cu3Pd(111) Surfaces. The Journal of Physical Chemistry C, 125(20), 10972–10984.
  • PubMed. (2025).
  • Scribd. (n.d.). Heterocyclic Compounds Tutorial. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9, 761131.
  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • ResearchGate. (2007). QSAR study of anticoccidial activity for diverse chemical compounds: Prediction and experimental assay of trans-2-(2-nitrovinyl)furan. Request PDF.
  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2155.
  • Baran Lab, The Scripps Research Institute. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A DFT study of direct furfural conversion to 2-methylfuran on the Ru/Co3O4 surface. Catalysis Science & Technology, 10(1), 221-230.
  • Molecular Modeling Basics. (2009). Quick and dirty electrostatic potential maps. Retrieved from [Link]

  • ResearchGate. (2019).
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Semantic Scholar. (n.d.). COMFORMATIONAL ANALYSIS AND ELECTRONIC PROPERTIES OF FLUOROMETHYLFURAN OLIGOMERS: SEMIEMPIRICAL AND DFT STUDY.
  • ResearchGate. (n.d.).
  • ACS Publications. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111).
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.
  • IntechOpen. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds.
  • The Good Scents Company. (n.d.). 3-methyl furan, 930-27-8. Retrieved from [Link]

  • Reddit. (2020). Need Resources to learn Computational Chemistry from scratch. r/comp_chem. Retrieved from [Link]

  • MDPI. (2021).
  • Wikipedia. (2024). 3-Methylfuran. Retrieved from [Link]

  • Western Michigan University ScholarWorks. (n.d.). Diversity oriented synthesis for drug discovery using a furan epoxide.
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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Step-by-Step Synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract Introduction: The Significance of Substituted Furans Furan rings are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of Substituted Furans

Furan rings are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the furan core dictates its physicochemical properties and biological activity. 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid represents a versatile building block, featuring three distinct functional groups—a carboxylic acid, a methyl ester, and a methyl group—offering multiple points for further chemical modification. The strategic placement of these groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process designed for adaptability and scalability in a standard laboratory setting. The pathway begins with the synthesis of 3-methylfuran-2-carboxylic acid, proceeds to the dicarboxylic acid intermediate, and concludes with a selective mono-esterification.

Synthetic_Pathway A Starting Material (e.g., Citraconic Anhydride) B Step 1: Synthesis of 3-Methylfuran-2-carboxylic acid A->B Reaction with nucleophile & cyclization C Step 2: Carboxylation to form 3-Methylfuran-2,5-dicarboxylic acid B->C LDA, THF, -78 °C then CO2 D Step 3: Selective Mono-esterification C->D Methanol, TMSCl (cat.) E Final Product: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid D->E Work-up & Purification

Figure 1: Proposed synthetic workflow for 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylfuran-2-carboxylic acid

The synthesis of the initial building block, 3-methylfuran-2-carboxylic acid, can be achieved through various established methods. One common approach involves the reaction of a suitable precursor like citraconic anhydride. For the purpose of this protocol, we will assume the availability of 3-methylfuran-2-carboxylic acid as the starting material, as its synthesis is documented in the literature.[1]

Step 2: Synthesis of 3-Methylfuran-2,5-dicarboxylic acid

This step employs a directed ortho-metalation followed by carboxylation, a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The carboxylic acid group at the 2-position directs the deprotonation to the adjacent 5-position.

Rationale: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the selective deprotonation of the furan ring at the C5 position, which is the most acidic proton due to the directing effect of the C2-carboxylate.[1] Quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice) introduces the second carboxylic acid group.

Protocol:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF) (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) to the THF. Slowly add n-butyllithium (1.0 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Deprotonation: Dissolve 3-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous THF (50 mL) in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly transfer the solution of 3-methylfuran-2-carboxylic acid to the LDA solution via cannula over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation: Crush a sufficient quantity of dry ice into a fine powder. Carefully and portion-wise, add an excess of the powdered dry ice to the reaction mixture. A vigorous reaction may be observed. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation: Once at room temperature, quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 3-methylfuran-2,5-dicarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Reagent/ParameterQuantity/ValueNotes
3-Methylfuran-2-carboxylic acid1.0 eqStarting material
Diisopropylamine1.1 eqFor LDA formation
n-Butyllithium1.0 eqFor LDA formation
Anhydrous THF150 mLSolvent
Dry Ice (CO₂)ExcessCarboxylating agent
Reaction Temperature-78 °C to RTCritical for selectivity
Reaction Time~14 hoursIncludes warming to RT
Step 3: Selective Mono-esterification to 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Selective esterification of one of two carboxylic acid groups can be challenging. However, in some cases, steric or electronic differences between the two groups can be exploited. For 3-methylfuran-2,5-dicarboxylic acid, the carboxylic acid at the 2-position is adjacent to the methyl group, which may provide some steric hindrance. This protocol utilizes a mild esterification method that can favor the formation of the mono-ester at the less hindered 5-position.

Rationale: The use of trimethylsilyl chloride (TMSCl) in methanol provides a mild and effective method for esterification.[1] It is proposed that TMSCl activates the carboxylic acid group towards nucleophilic attack by methanol. By controlling the stoichiometry of the reagents and the reaction time, selective mono-esterification can be achieved.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude 3-methylfuran-2,5-dicarboxylic acid (1.0 eq) in methanol (100 mL).

  • Esterification: To this suspension, add trimethylsilyl chloride (2.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to optimize for the formation of the mono-ester and minimize the formation of the di-ester.

  • Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted dicarboxylic acid and the desired product (as the carboxylate salt). The di-ester will remain in the organic layer. Acidify the combined aqueous layers to pH ~2 with 2 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine these organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Reagent/ParameterQuantity/ValueNotes
3-Methylfuran-2,5-dicarboxylic acid1.0 eqStarting material
Methanol100 mLReagent and solvent
Trimethylsilyl chloride (TMSCl)2.0 eqCatalyst/activator
Reaction TemperatureReflux
Reaction Time4-6 hoursMonitor by TLC

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • LDA: Strong, corrosive base. Avoid contact with skin and eyes.

  • Anhydrous Solvents: THF must be thoroughly dried before use, as the presence of water will quench the organolithium reagents.

  • Dry Ice: Handle with appropriate cryogenic gloves to prevent frostbite. Ensure adequate ventilation when using large quantities, as it displaces oxygen.

  • TMSCl: Corrosive and moisture-sensitive. Handle in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the acid and ester, O-H stretching of the acid).

  • Melting Point Analysis: To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and theoretically grounded, albeit proposed, synthetic route to 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid. By leveraging established methodologies in furan chemistry, this protocol offers a reliable starting point for researchers aiming to synthesize this and structurally related compounds. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower scientists in their synthetic endeavors. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

  • Rohmer's synthesis of ME from 3-methylfuran-2(5H)-one or citraconic... - ResearchGate. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkat USA. Available at: [Link]

  • WO2014163500A1 - Process for the preparation of 2,5-furan-dicarboxylic acid - Google Patents.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Furan Scaffold in Modern Synthesis The furan ring is a privileged heterocyclic motif found in a vast array of natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Furan Scaffold in Modern Synthesis

The furan ring is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable building block for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of furan rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This guide provides a detailed overview of potential cross-coupling strategies for a highly functionalized furan derivative, 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid . The presence of a carboxylic acid at the C2 position, a methyl group at C3, and a methoxycarbonyl group at C5 presents unique challenges and opportunities for synthetic chemists. The electron-withdrawing nature of the ester and carboxylic acid groups can influence the reactivity of the furan core, while the carboxylic acid itself can serve as a handle for decarboxylative coupling reactions.

This document will explore several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Heck—as well as the increasingly important decarboxylative cross-coupling pathway. For each reaction, we will discuss the mechanistic rationale, provide detailed experimental protocols adapted for this specific substrate, and offer insights into troubleshooting and optimization.

Strategic Considerations for Cross-Coupling with 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

The choice of cross-coupling strategy will largely depend on the desired transformation and the available coupling partners. A critical consideration is the fate of the carboxylic acid group at the C2 position.

  • Decarboxylative Cross-Coupling: This approach utilizes the carboxylic acid as a leaving group, directly coupling the furan ring at the C2 position with an aryl or vinyl halide. This is an atom-economical and increasingly popular method for the functionalization of heteroaromatic carboxylic acids.[1][2]

  • Traditional Cross-Coupling (Suzuki, Stille, Sonogashira, Heck): For these reactions, the furan ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This would require an additional synthetic step to convert the carboxylic acid to a halide. However, this approach offers a high degree of control and predictability. The electron-withdrawing ester group at C5 may facilitate the initial oxidative addition step in these reactions.

Below, we provide detailed protocols for both decarboxylative coupling and a representative traditional cross-coupling reaction (Suzuki-Miyaura), assuming prior conversion of the carboxylic acid to a bromide.

Part 1: Decarboxylative Cross-Coupling of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Decarboxylative cross-coupling offers a direct method to form a new C-C bond at the C2 position of the furan ring, releasing carbon dioxide as the only byproduct.[2] This reaction is typically catalyzed by a palladium complex in the presence of a co-catalyst, often a silver or copper salt, which facilitates the decarboxylation step.

Reaction Scheme:
Mechanistic Rationale:

The proposed mechanism for decarboxylative cross-coupling of heteroaromatic carboxylic acids involves a bimetallic system.[2] The reaction is thought to proceed through the formation of a silver or copper carboxylate, which then undergoes decarboxylation to generate a furan-metal intermediate. This intermediate then transmetalates with a palladium(II) species, formed from the oxidative addition of the aryl halide to a palladium(0) catalyst. Reductive elimination from the resulting diorganopalladium(II) complex yields the desired product and regenerates the palladium(0) catalyst.

Experimental Protocol: Decarboxylative Arylation

This protocol describes a general procedure for the palladium-catalyzed decarboxylative coupling of 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid with an aryl bromide.

Materials:

  • 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Silver carbonate (Ag₂CO₃, 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.10 eq.), Ag₂CO₃ (1.5 eq.), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(methoxycarbonyl)-3-methyl-2-arylfuran.

Troubleshooting and Optimization:
  • Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[4]

  • Side Reactions: The formation of homocoupled biaryl products from the aryl halide can occur. Reducing the reaction temperature or catalyst loading may mitigate this.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. A higher reaction temperature or longer reaction time may be necessary for less reactive aryl halides.

Part 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(methoxycarbonyl)-3-methylfuran

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron reagent with an organic halide.[5] This protocol assumes the prior conversion of the carboxylic acid group of the starting material to a bromide, for example, via a Hunsdiecker-type reaction.

Reaction Scheme:
Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the furan derivative to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-(methoxycarbonyl)-3-methylfuran with an arylboronic acid.

Materials:

  • 2-Bromo-5-(methoxycarbonyl)-3-methylfuran

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-5-(methoxycarbonyl)-3-methylfuran (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) to achieve a concentration of approximately 0.1-0.2 M. The presence of water can be crucial for the efficiency of the transmetalation step.[6]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Optimization:
  • Protodeboronation: Furanboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using a less nucleophilic base or anhydrous conditions may be necessary if this is a significant side reaction.

  • Catalyst and Ligand Choice: For challenging substrates, more specialized palladium catalysts and ligands may be required. Buchwald-type biarylphosphine ligands (such as SPhos and XPhos) are often effective for coupling with heteroaryl halides.[4]

  • Base and Solvent System: The choice of base and solvent is critical and often needs to be optimized for a specific substrate combination. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent mixtures (e.g., toluene/water, DMF/water) may be necessary.[6]

Visualization of Reaction Mechanisms and Workflows

Decarboxylative Cross-Coupling Catalytic Cycle

G cluster_decarboxylation Decarboxylation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-FuranL2 Ar-Pd(II)-FuranL2 Ar-Pd(II)(X)L2->Ar-Pd(II)-FuranL2 Transmetalation Ar-Pd(II)-FuranL2->Pd(0)L2 Reductive Elimination Furan-COOH Furan-COOH Furan-M Furan-M Furan-COOH->Furan-M Base, M-salt (-CO2) Furan-M->Ar-Pd(II)(X)L2

Caption: Catalytic cycle for decarboxylative cross-coupling.

Suzuki-Miyaura Coupling Experimental Workflow

G Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Work-up & Extraction Work-up & Extraction Monitoring (TLC/LC-MS)->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Characterization Characterization Purification->Characterization

Sources

Method

Biocatalytic methods for synthesizing furan-2-carboxylic acid derivatives

Title : Biocatalytic Synthesis of Furan-2-Carboxylic Acid Derivatives: Pathways, Protocols, and Scale-Up Strategies Strategic Context & Rationale Furan-2-carboxylic acid (commonly known as 2-furoic acid) and its higher-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Biocatalytic Synthesis of Furan-2-Carboxylic Acid Derivatives: Pathways, Protocols, and Scale-Up Strategies

Strategic Context & Rationale

Furan-2-carboxylic acid (commonly known as 2-furoic acid) and its higher-order derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), are critical bio-based platform chemicals[1]. They are increasingly utilized as renewable precursors for pharmaceuticals, agrochemicals, and high-performance polymers like polyethylene furanoate (PEF) and semi-aromatic polyamides[2][3].

Historically, the industrial synthesis of 2-furoic acid from furfural relied on the Cannizzaro reaction, which is inherently limited to a 50% theoretical yield due to its disproportionation mechanism[4]. Chemocatalytic oxidations, while effective, often require harsh alkaline conditions, heavy metal catalysts, and generate toxic byproducts[5]. Biocatalysis offers a highly selective, environmentally benign alternative that operates under mild aqueous conditions, achieving near-quantitative yields while minimizing downstream purification hurdles[1][4].

Mechanistic Pathways in Furan Biocatalysis

The biocatalytic upgrading of furanic platforms (Furfural and 5-Hydroxymethylfurfural, HMF) hinges on the selective manipulation of their aldehyde and alcohol moieties[6].

  • Furfural to 2-Furoic Acid : Whole-cell biocatalysts, such as Nocardia corallina, possess robust aldehyde dehydrogenases that efficiently oxidize furfural directly to 2-furoic acid[4][7].

  • Furfural to FDCA : Recent advancements have engineered sequential artificial pathways. An oxidase first converts furfural to 2-furoic acid, which is then carboxylated by a prenylated flavin mononucleotide (prFMN)-dependent reversible decarboxylase to yield FDCA[8].

  • HMF to FDCA / AMFCA : HMF can be fully oxidized to FDCA via HMF oxidase (HMFO)[6][9]. Alternatively, by coupling HMFO with a transaminase cascade, the intermediate aldehyde is aminated, yielding AMFCA—a highly valuable monomer for bio-based polyamides[2][10].

BiocatalyticPathways Furfural Furfural Ox1 Furfural Oxidase (or Whole Cell) Furfural->Ox1 HMF 5-Hydroxymethylfurfural (HMF) Ox2 HMF Oxidase (HMFO) HMF->Ox2 TransAm Transaminase Cascade HMF->TransAm FuroicAcid 2-Furoic Acid Decarb prFMN-dependent Decarboxylase FuroicAcid->Decarb FDCA 2,5-Furandicarboxylic Acid (FDCA) AMFCA 5-(Aminomethyl)-2- furancarboxylic acid Ox1->FuroicAcid Ox2->FDCA Decarb->FDCA TransAm->AMFCA

Biocatalytic pathways for synthesizing furan-2-carboxylic acid derivatives from biomass precursors.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows incorporate real-time quality control steps to ensure catalytic integrity.

Protocol A: Whole-Cell Oxidation of Furfural to 2-Furoic Acid

Causality & Design: Utilizing resting cells of Nocardia corallina uncouples the growth phase from the biotransformation phase. This prevents the diversion of the carbon substrate into biomass generation, thereby maximizing the specific product yield and simplifying downstream extraction[7].

Step-by-Step Methodology:

  • Biomass Cultivation : Culture N. corallina B-276 in a 3-L bioreactor using standard nutrient broth until the late exponential phase (OD600 ~ 8.0)[7].

  • Resting Cell Preparation : Harvest cells via centrifugation (4000 × g, 15 min, 4°C). Wash the pellet twice with 0.1 M potassium phosphate buffer (pH 7.0) to deplete residual carbon sources. Resuspend in the same buffer to a cell dry weight of ~10 g/L[7].

  • Biotransformation & Self-Validation : Introduce furfural to a final concentration of 9 g/L.

    • Self-Validation Check: Monitor the dissolved oxygen (DO) probe. A rapid drop in DO immediately following substrate addition confirms active oxidative metabolism. If DO remains stable, the cells are inactive.

  • Reaction Parameters : Maintain agitation at 300 rpm and aeration at 1 vvm. The volumetric mass transfer coefficient ( kL​a ) must be optimized to meet the high O₂ demand of the oxidation[7].

  • Downstream Processing : After 21-24 hours, centrifuge the broth. Acidify the cell-free supernatant to pH 1.0 using 0.5 M HCl, saturate with NaCl, and extract with ethyl acetate (4 × equal volume)[7]. Evaporate the organic phase to recover crystalline 2-furoic acid.

Protocol B: Cell-Free Enzymatic Cascade for AMFCA from HMF

Causality & Design: A one-pot, one-step cascade using HMFO and a transaminase prevents the accumulation of reactive dialdehyde intermediates. This simultaneous conversion protects the enzymes from substrate-induced inactivation and drives the thermodynamic equilibrium toward the aminated product[2][10].

Step-by-Step Methodology:

  • Enzyme Preparation : Purify recombinant HMFO (e.g., from Methylovorus sp.) and an appropriate amine transaminase via Ni-NTA affinity chromatography[2][8].

  • Reaction Matrix : In a 50 mL baffled flask, prepare 20 mL of 100 mM sodium phosphate buffer (pH 7.4). Add 0.5 mM pyridoxal 5'-phosphate (PLP) as the transaminase cofactor, and 500 mM L-alanine as the amine donor[2][10].

  • Cascade Initiation & Self-Validation : Add 50 mM HMF, followed by 1 mg/mL of HMFO and 2 mg/mL of transaminase.

    • Self-Validation Check: Run a parallel microplate assay coupling the reaction with lactate dehydrogenase (LDH) and NADH. The consumption of NADH (measured via absorbance decrease at 340 nm) validates that the transaminase is actively processing the pyruvate byproduct back into the catalytic cycle.

  • Incubation : Incubate at 37°C with orbital shaking (150 rpm) for 24 hours. Ensure continuous aeration, as HMFO is strictly dependent on molecular oxygen[2].

  • Product Isolation : Quench the reaction via ultrafiltration (10 kDa MWCO) to remove the biocatalysts. Purify the AMFCA using preparative cation-exchange chromatography, eluting with a dilute ammonia gradient[2].

Quantitative Data & Yield Metrics

To facilitate process selection, the following table summarizes the performance metrics of the primary biocatalytic routes.

SubstrateBiocatalyst SystemTarget ProductYield / TiterKey AdvantageReference
FurfuralNocardia corallina (Resting cells)2-Furoic Acid98% (in 21 h)Bypasses the 50% yield limit of the Cannizzaro reaction.[7]
FurfuralHMFO + prFMN DecarboxylaseFDCAOne-pot conversionDirectly utilizes abundant C5 lignocellulosic feedstocks.[8]
HMFHMF Oxidase (HMFO)FDCAHigh conversionEliminates the need for toxic heavy-metal catalysts.[6][9]
HMFHMFO + Transaminase CascadeAMFCA3.35–4.62 g/LProvides direct access to bio-based polyamide monomers.[2]

Scale-Up Considerations & Troubleshooting

  • Oxygen Mass Transfer : Both whole-cell oxidations and HMFO-mediated cascades are strictly dependent on molecular oxygen. At a bioreactor scale, O₂ transfer frequently becomes the rate-limiting step. Increasing the agitation cascade or supplementing the sparge gas with pure oxygen is critical to prevent substrate stalling[7].

  • Product Inhibition & pH Shifts : The generation of carboxylic acids (furoic acid, FDCA) inherently lowers the pH of the reaction matrix, which can denature the biocatalysts. Implementing automated pH stat titration (using NaOH or NH₄OH) and in situ product removal (ISPR) via anion-exchange resins will sustain optimal reaction kinetics over extended periods.

References

  • "2,5-Furandicarboxylic acid production from furfural by sequential biocatalytic reactions." Journal of Bioscience and Bioengineering, 2021. DOI: [Link]

  • Pérez, H. I., et al. "Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina." African Journal of Biotechnology, 2009. Available at: [Link]

  • "Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides." ACS Sustainable Chemistry & Engineering, 2020. DOI: [Link]

  • "Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines." Nature Communications, 2024. DOI: [Link]

  • "Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF)." AIMS Microbiology, 2018. DOI: [Link]

  • "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural." Green Chemistry, 2025. DOI: [Link]

  • "Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives." Applied Microbiology and Biotechnology, 2020. DOI: [Link]

  • "Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid." ACS Sustainable Chemistry & Engineering, 2021. DOI: [Link]

  • "Biobased Semiaromatic Polyamides Derived from Dimethyl Furan-2,5-Dicarboxylate: Influence of the Composition on Their Properties." ACS Omega, 2022. DOI: [Link]

Sources

Application

Application Note: Sequence-Controlled Polymerization of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic Acid for Advanced Bio-based Polyesters

Introduction & Strategic Rationale The transition from petroleum-derived plastics to sustainable alternatives has heavily spotlighted 2,5-furandicarboxylic acid (FDCA) as a primary bio-based building block, often termed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from petroleum-derived plastics to sustainable alternatives has heavily spotlighted 2,5-furandicarboxylic acid (FDCA) as a primary bio-based building block, often termed a "sleeping giant" in polymer chemistry[1]. While standard FDCA-derived polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) exhibit excellent gas barrier properties and tensile strength[2], their high structural symmetry leads to excessive crystallinity and high melting temperatures ( Tm​ ). This narrows the thermal processing window and often results in material brittleness.

To engineer next-generation furanic polymers, structural modification at the monomer level is required[3]. 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6) [4] offers a highly sophisticated platform for polymer chemists. It introduces two critical design features:

  • Asymmetry via the 3-Methyl Group: Steric hindrance disrupts polymer chain packing.

  • Chemoselective End-Groups: A free carboxylic acid at C2 and a methyl ester at C5 enable orthogonal, stepwise reactivity.

Mechanistic Insights: Causality in Polymer Design

As a Senior Application Scientist, it is crucial to understand why this specific asymmetric monomer is chosen over conventional symmetric diacids.

The Causality of the Monoester-Monoacid Structure: Standard FDCA polymerizations rely on symmetric diacids or diesters, leading to random copolymerization when multiple diols are introduced. The monoester-monoacid structure allows for strictly sequence-controlled synthesis. The free carboxylic acid can be selectively activated and reacted with a specific diol at low temperatures. The C5 methoxycarbonyl group remains inert until subjected to high-temperature catalytic transesterification. This orthogonal reactivity ensures precise architectural control over the resulting polymer backbone.

The Causality of 3-Methyl Substitution (Steric Engineering): In symmetric furanic polyesters, the rigid, planar furan ring drives high glass transition temperatures ( Tg​ ) but also excessively high Tm​ . Introducing a methyl group at the 3-position breaks this planar symmetry. Steric Causality: The 3-methyl group is adjacent to the C2-carboxylic acid. This steric bulk increases the free volume between polymer chains and disrupts the highly ordered crystalline lattice. Consequently, the polymer exhibits a significantly lower Tm​ , broadening the melt-processing window and improving solubility in green solvents, without drastically sacrificing the Tg​ [5].

Reagents & Materials

  • Monomer: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6)[6].

  • Reagents: Thionyl chloride (SOCl 2​ , >99%), 1,4-Butanediol (BDO, anhydrous, >99%), Pyridine (anhydrous).

  • Catalyst: Titanium(IV) tetrabutoxide (Ti(OBu) 4​ ).

  • Solvents: Dichloromethane (DCM, anhydrous), Methanol (for precipitation).

Experimental Protocols

Note: These protocols are designed as self-validating systems. The intermediate isolation step (Protocol A) ensures stoichiometric balance before proceeding to polycondensation (Protocol B), which is mathematically critical for achieving high molecular weights in step-growth polymerization.

Protocol A: Chemoselective Activation and Asymmetric Diester Synthesis

Objective: Selectively esterify the C2 carboxylic acid while preserving the C5 methyl ester.

  • Activation: Suspend 10 mmol of 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid in 20 mL of anhydrous DCM under an inert N 2​ atmosphere. Add 15 mmol of SOCl 2​ and 2 drops of DMF (catalyst). Reflux at 45 °C for 3 hours until gas evolution ceases and the solution becomes clear[1].

  • Concentration & Validation: Remove excess SOCl 2​ and DCM under reduced pressure to yield the mono-acid chloride intermediate.

    • Self-Validation Check: Analyze via FT-IR. The protocol is successful if the broad -OH stretch (3300-2500 cm −1 ) disappears and a sharp acid chloride C=O stretch (~1770 cm −1 ) appears.

  • Chemoselective Coupling: Dissolve the intermediate in 15 mL anhydrous DCM. Cool to 0 °C. Dropwise, add a solution of 1,4-butanediol (50 mmol, 5x excess) and pyridine (12 mmol) in 10 mL DCM. Causality: The massive excess of diol prevents premature oligomerization, forcing the reaction to stop at the monomeric diester stage.

  • Isolation: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate to yield the asymmetric diester (1-(4-hydroxybutyl) 5-methyl 3-methylfuran-2,5-dicarboxylate).

Protocol B: High-Vacuum Melt Polycondensation

Objective: Polymerize the asymmetric diester via high-temperature transesterification.

  • Preparation: Transfer the asymmetric diester (approx. 8 mmol) to a custom glass polycondensation reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum distillation line.

  • Catalyst Addition: Add Ti(OBu) 4​ (0.1 mol% relative to the monomer) as the transesterification catalyst.

  • Stage 1 (Oligomerization): Purge the reactor with N 2​ . Heat to 160 °C under atmospheric pressure for 2 hours. Methanol will begin to distill off. Causality: Maintaining a low initial temperature prevents the sublimation of the monomer while initiating the transesterification of the C5 methoxycarbonyl group.

  • Stage 2 (Chain Extension): Gradually increase the temperature to 220 °C and apply a high vacuum (< 0.1 mbar) over 1 hour. Maintain these conditions for 3-4 hours. Causality: The extreme vacuum and temperature drive the step-growth equilibrium forward by removing the 1,4-butanediol byproduct, forcing chain extension[7].

  • Termination: Once the melt viscosity reaches a plateau (observed via stirrer torque), break the vacuum with N 2​ , cool the reactor, and dissolve the polymer in chloroform. Precipitate into cold methanol, filter, and dry under vacuum at 60 °C.

Quantitative Data: Structure-Property Relationships

The incorporation of the asymmetric 3-methyl group significantly alters the thermal profile compared to standard FDCA polymers, directly solving the processability issues of rigid furanics[2].

PolymerMonomer Base Tg​ (°C) Tm​ (°C)Tensile Strength (MPa)Processing Window
PEF FDCA + Ethylene Glycol85211~84Narrow
Pe3MF 3-Methyl-FDCA + Ethylene Glycol78165~75Broad
PBF FDCA + 1,4-Butanediol39171~50Moderate
Pb3MF 3-Methyl-FDCA + 1,4-Butanediol35130~45Broad

Table 1: Comparative thermal and mechanical properties. Data synthesizes the effects of methyl-substitution on furanic polyesters, highlighting the depression of Tm​ for improved processability while retaining robust mechanical strength.

Workflow Visualization

The following diagram illustrates the chemoselective pathway, highlighting how the differentiated end-groups of the monomer dictate the reaction sequence.

PolymerizationWorkflow Monomer 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid (Asymmetric Monomer) Activation Chemoselective Activation (SOCl2, 45°C) Monomer->Activation Targets -COOH only Intermediate Mono-Acid Chloride Mono-Methyl Ester Activation->Intermediate Coupling Esterification with Diol (0°C, Pyridine) Intermediate->Coupling + Excess Diol AsymDiester Asymmetric Diester Intermediate Coupling->AsymDiester Prevents Oligomerization Polycondensation Melt Polycondensation (220°C, <0.1 mbar, Ti(OBu)4) AsymDiester->Polycondensation Transesterification Polymer Sequence-Controlled Poly(alkylene 3-methylfuran- 2,5-dicarboxylate) Polycondensation->Polymer - Methanol & Diol

Chemoselective step-growth polymerization workflow of the asymmetric furanic monomer.

References

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis Source: MDPI - Polymers (2022) URL:[Link]

  • Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties Source: ACS Sustainable Chemistry & Engineering (2020) URL:[Link]

  • Recent Progress on Sustainable 2,5-Furandicarboxylate-Based Polyesters: Properties and Applications Source: ACS Omega (2023) URL:[Link]

  • Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review Source: Polymers (Basel) / PMC (2020) URL:[Link]

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers Source: Green Chemistry - RSC Publishing (2024) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the specific physical chemistry challenges of solubilizing furan-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the specific physical chemistry challenges of solubilizing furan-based carboxylic acid derivatives.

While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for high-throughput screening and stock preparation, 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid presents unique challenges. Its structure—featuring a strong hydrogen-bond donating/accepting carboxylic acid (-COOH) at C2, a methyl group at C3, and a methyl ester at C5—promotes the formation of highly stable intermolecular dimers and π-π stacked crystal lattices.

This guide provides a mechanistic approach to disrupting these forces without degrading your compound.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my compound precipitate in DMSO, even at low concentrations? A1: The physical chemistry of the compound and the solvent's hygroscopicity are the primary culprits. While anhydrous DMSO effectively solvates this molecule by disrupting its hydrogen-bonded dimers, the introduction of even trace amounts of atmospheric moisture drastically alters the solvent environment.1 than other functional groups[1]. Water uptake creates a non-ideal DMSO-water mixture, which increases the thermodynamic energy required for "cavity formation"—the microscopic space the solvent must create to accommodate the hydrophobic furan ring and methyl group[2].

Q2: I stored my clear DMSO stock solution at -20°C, but it precipitated upon thawing. Why won't it redissolve? A2: This is a classic case of freeze-thaw-induced crystallization. When the solution freezes, the local concentration of the solute increases, promoting nucleation. Once the compound crystallizes out of DMSO, it typically transitions into a lower-energy, higher-melting-point polymorph that is significantly less soluble than the original amorphous powder[1]. 2[2].

Q3: How does sonication actually help, and is there a risk of degrading the C5 methyl ester? A3: Sonication relies on acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles in the liquid. This process generates intense, localized temperature and pressure gradients that physically shear and break apart crystalline aggregates[1]. Because the bulk temperature of the solvent rarely exceeds 60°C during brief sonication, the localized energy is sufficient to overcome the crystal lattice energy without causing chemical degradation (such as ester hydrolysis)[2].

Q4: If standard heating and sonication fail, what chemical adjustments can I make? A4: The 3[3]. By adding a stoichiometric trace of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), you can deprotonate the C2 carboxylic acid to form a carboxylate anion. This disrupts the hydrogen-bonded dimers and significantly increases polarity, driving dissolution. However, this alters the compound into a salt form, which must be compatible with your downstream assay.

Section 2: Diagnostic Workflow

G Start Weigh 5-(Methoxycarbonyl)- 3-methylfuran-2-carboxylic acid AddDMSO Add Anhydrous DMSO (<0.005% water) Start->AddDMSO Check1 Visual Inspection: Is solution clear? AddDMSO->Check1 Sonicate Bath Sonication (5-10 mins, acoustic cavitation) Check1->Sonicate No Success Solubilization Complete (Store at -20°C in aliquots) Check1->Success Yes Check2 Visual Inspection: Is solution clear? Sonicate->Check2 Heat Endothermic Solubilization (Warm to 37°C - 50°C) Check2->Heat No Check2->Success Yes Check3 Visual Inspection: Is solution clear? Heat->Check3 Additives Chemical Disruption (Add trace DIPEA or Co-solvent) Check3->Additives No Check3->Success Yes Additives->Success

Workflow for troubleshooting the solubilization of furan-2-carboxylic acid derivatives in DMSO.

Section 3: Quantitative Solubility Parameters

Understanding the quantitative boundaries of your solvent system is critical. The table below summarizes key metrics that govern the solubility of furan-carboxylic acid derivatives in DMSO.

ParameterQuantitative Observation / MetricMechanistic ImpactReference
Functional Group Sensitivity Carboxylic acids are more likely to precipitate from wet DMSO.Poor solvation of anions by DMSO; competitive H-bonding by water.[1]
Sonication Bulk Temp Remains < 60°C during standard 10-minute protocols.Prevents thermal degradation while providing localized cavitation energy.[1]
Co-Solvency Effect Up to ~190× solubility increase in optimized DMSO/water mixtures (for salts).Modulates solvent polarity and stabilizes the deprotonated carboxylate state.[3]
Error Rate in HTS ~1% of DMSO solubility measurements fail due to borderline solubility.Highlights the necessity of strict anhydrous handling to prevent false negatives.[4]
Section 4: Self-Validating Solubilization Protocol

To ensure scientific integrity, the following protocol for preparing a 10 mM stock solution includes built-in validation checks.

Expert Insight: Because this compound contains both a carboxylic acid and a methyl ester, the presence of moisture combined with heat can lead to auto-catalyzed hydrolysis of the ester. Strict adherence to anhydrous conditions is a structural stability imperative.

Phase 1: Anhydrous Preparation

  • Equilibration: Allow the sealed vial of the compound to reach room temperature in a desiccator before opening.

    • Validation Check: This prevents the condensation of atmospheric moisture onto the cold powder, which would immediately compromise the DMSO.

  • Weighing: Accurately weigh the target mass into a sterile, tightly sealable microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (<0.005% water). Immediately seal the tube.

    • Validation Check: Only use DMSO from a fresh ampoule or a bottle opened for less than 1 month and stored over molecular sieves.

Phase 2: Kinetic & Thermal Disruption 4. Vortexing: Vortex vigorously for 1-2 minutes to disperse the powder. 5. Acoustic Cavitation (Sonication): If particles remain, place the tube in a bath sonicator for 5-10 minutes.

  • Validation Check: Monitor the bulk water temperature of the sonicator bath. Ensure it remains <60°C to prevent thermal degradation of the C5 methyl ester[1].

  • Endothermic Heating: If the solution is still cloudy, transfer to a heating block set to 37°C–50°C for 10 minutes. Furan-dicarboxylic acids exhibit endothermic solubility, meaning thermal energy directly drives the dissolution equilibrium forward[3].

Phase 3: Quality Control & Storage 7. Optical Validation (The Tyndall Effect): In a darkened room, shine a laser pointer through the solution.

  • Validation Check: If the laser beam is visible as a solid line through the liquid (scattering), micro-aggregates remain, and the solution is a colloidal suspension. A clear pass with no beam scattering confirms complete, true dissolution.

  • Aliquoting & Storage: Divide the stock solution into single-use aliquots, flash-freeze, and store at -20°C or -80°C.

    • Validation Check: Single-use aliquots prevent repeated freeze-thaw cycles, which are known to synergistically enhance precipitation and polymorph transition[2].

Section 5: References
  • High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate.2

  • Troubleshooting poor solubility of furan-based dicarboxylic acids. Benchchem. 3

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. ACS Publications. 4

  • Samples in DMSO: What an end user needs to know. Ziath. 1

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic Acid Reactions

Welcome to the technical support center for optimizing catalyst loading in reactions involving 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to help you achieve optimal reaction outcomes.

Introduction to Catalyst Optimization

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid and its derivatives are important intermediates in the synthesis of various value-added chemicals and pharmaceuticals. The efficiency of these synthetic routes often hinges on the performance of a catalyst. Optimizing the catalyst loading is a critical parameter that can significantly impact reaction yield, selectivity, and overall process economics. This guide will walk you through troubleshooting common issues and provide structured protocols to streamline your optimization efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick understanding of key concepts in catalyst loading optimization.

Q1: Why is optimizing catalyst loading so important?

A1: Catalyst loading directly influences several key aspects of your reaction. Too little catalyst can lead to slow or incomplete reactions, while too much can be uneconomical due to the high cost of many catalysts, especially those based on precious metals.[1][2] Furthermore, excessive catalyst loading can sometimes lead to undesirable side reactions, reducing the selectivity and yield of your desired product.[3]

Q2: What are the initial signs that my catalyst loading may be suboptimal?

A2: Common indicators of non-optimal catalyst loading include:

  • Low Conversion: The reaction does not proceed to completion, leaving a significant amount of starting material.

  • Poor Selectivity: The formation of significant amounts of byproducts alongside the desired product.

  • Reaction Stalling: The reaction starts but stops before all the starting material is consumed. This can sometimes be observed by the formation of a black precipitate, known as palladium black in the case of palladium catalysts, which indicates catalyst decomposition.[3]

  • Inconsistent Results: High variability in yield and selectivity between batches.

Q3: What factors, other than loading, should I consider when troubleshooting my catalytic reaction?

A3: Catalyst loading is just one piece of the puzzle. Other critical factors include:

  • Catalyst and Ligand Integrity: Ensure your catalyst and any associated ligands have not degraded. For instance, phosphine ligands are prone to oxidation.[3]

  • Solvent and Reagent Purity: The presence of water or oxygen can be detrimental, potentially oxidizing and deactivating the active catalyst.[3] It is crucial to use anhydrous and degassed solvents.[3]

  • Reaction Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures can lead to catalyst decomposition (sintering), while low temperatures may result in a slow reaction rate.[4]

  • Proper Mixing: In heterogeneous catalysis, efficient mixing is vital to ensure reactants can access the catalyst's active sites.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed question-and-answer format to address specific experimental issues.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction is consistently giving low yields, or it stalls before the starting material is fully consumed. What are the likely causes and how can I fix this?

A: Low yield or incomplete conversion is one of a few common issues in catalytic reactions and can stem from several sources. Let's break down the potential causes and solutions.

Potential Cause 1: Insufficient Active Catalyst

  • Explanation: The most straightforward reason for low conversion is an insufficient amount of active catalyst to drive the reaction to completion. This could be due to simply adding too little catalyst from the start, or because a portion of the catalyst has become deactivated.

  • Troubleshooting & Solutions:

    • Systematically Increase Catalyst Loading: Perform a series of experiments where you incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, 5 mol%, etc.) while keeping all other parameters constant. This will help you determine if the reaction is simply "catalyst-starved."

    • Check for Catalyst Deactivation: A common sign of deactivation is the formation of a black precipitate (in the case of palladium catalysts), which is an inactive, agglomerated form of the metal.[3] If you observe this, it indicates that your catalyst is not stable under the reaction conditions.

Potential Cause 2: Catalyst Deactivation

  • Explanation: The catalyst may be losing its activity during the reaction. This deactivation can be caused by several mechanisms, including poisoning, fouling, and sintering.[4][5][6]

  • Troubleshooting & Solutions:

    • Poisoning: Impurities in your starting materials, reagents, or solvent can act as poisons by strongly binding to the catalyst's active sites.[5][7] Common poisons include sulfur, phosphorus, and halogen compounds.[5]

      • Solution: Ensure the purity of all your reaction components. Purifying your starting materials and using high-purity, anhydrous, and degassed solvents can mitigate poisoning.[3][5]

    • Fouling: This occurs when the catalyst surface is coated with byproducts or carbonaceous deposits (coke), blocking the active sites.[5][6]

      • Solution: Optimizing reaction conditions, such as temperature and pressure, can minimize the formation of coke.[5] In some cases, a different solvent may be required to improve the solubility of all components and prevent precipitation on the catalyst surface.

    • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[4][5]

      • Solution: Consider running the reaction at a lower temperature for a longer duration.[3] If high temperatures are necessary, you may need to choose a catalyst with higher thermal stability.[5]

Catalyst Deactivation Mechanism Common Causes Recommended Solutions
Poisoning Impurities in reactants or solvent (e.g., sulfur, halogens)[5]Purify starting materials and use high-purity, degassed solvents.[3][5]
Fouling (Coking) Formation of carbonaceous deposits on the catalyst surface.[5]Optimize reaction conditions (temperature, pressure) to minimize coke formation.[5] Consider catalyst regeneration.
Sintering High reaction temperatures causing catalyst particles to agglomerate.[4]Operate at a lower temperature; choose a more thermally stable catalyst.[5]

Workflow for Troubleshooting Low Yield

start Low Yield or Incomplete Conversion check_catalyst Is Catalyst Loading Sufficient? start->check_catalyst increase_loading Increase Catalyst Loading Systematically check_catalyst->increase_loading No observe_precipitate Observe for Precipitate (e.g., Pd Black) increase_loading->observe_precipitate precipitate_yes Precipitate Observed? observe_precipitate->precipitate_yes deactivation_suspected Catalyst Deactivation Suspected precipitate_yes->deactivation_suspected Yes end Improved Yield precipitate_yes->end No, Yield Improved check_purity Check Purity of Reagents and Solvents deactivation_suspected->check_purity purify Purify Starting Materials & Use Anhydrous/Degassed Solvents check_purity->purify optimize_temp Optimize Reaction Temperature purify->optimize_temp lower_temp Lower Temperature & Extend Reaction Time optimize_temp->lower_temp screen_catalysts Screen Different Catalysts/Ligands lower_temp->screen_catalysts screen_catalysts->end

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing a mixture of products, and the selectivity for my desired compound is low. How can I improve this?

A: Poor selectivity is a common challenge that can often be addressed by fine-tuning the reaction conditions and catalyst system.

Potential Cause 1: Suboptimal Reaction Conditions

  • Explanation: Temperature, pressure, and reaction time can all influence the relative rates of competing reaction pathways.

  • Troubleshooting & Solutions:

    • Temperature: Higher temperatures can sometimes favor undesired side reactions. Try lowering the reaction temperature to see if selectivity improves.

    • Reaction Time: Monitor the reaction profile over time. It's possible that the desired product is formed initially but then converts to a byproduct upon prolonged reaction time.

Potential Cause 2: Incorrect Catalyst or Ligand Choice

  • Explanation: The nature of the catalyst and any associated ligands plays a crucial role in determining the selectivity of a reaction. The electronic and steric properties of the ligand can help to stabilize the active catalytic species and direct the reaction toward the desired product.[3]

  • Troubleshooting & Solutions:

    • Screen Different Catalysts: If you are using a palladium catalyst, for example, consider trying different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and oxidation states.

    • Screen Different Ligands: If your reaction uses a ligand, conduct a screen of different ligand types (e.g., phosphines, N-heterocyclic carbenes) to find one that promotes the desired transformation.

Potential Cause 3: Inappropriate Solvent or Base

  • Explanation: The solvent can influence the solubility of reactants and intermediates, as well as the stability of the catalyst. The choice of base can also have a profound effect on the reaction outcome in many cross-coupling reactions.[8]

  • Troubleshooting & Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF).[1]

    • Base Screening: If your reaction requires a base, screen different options (e.g., carbonates, phosphates, organic bases) to find one that gives the best selectivity.

Experimental Protocol for Catalyst and Ligand Screening

  • Setup: Prepare a series of small-scale reaction vials or a parallel reactor system.

  • Constant Parameters: In each vial, add the same amount of starting material, solvent, and any other reagents (e.g., base).

  • Variable Parameters: To each vial, add a different catalyst or catalyst/ligand combination.

  • Reaction: Run all reactions under the same conditions (temperature, time, stirring).

  • Analysis: After the reaction is complete, analyze the product mixture from each vial using a suitable analytical technique (e.g., HPLC, GC, NMR) to determine the conversion and selectivity.

  • Evaluation: Compare the results to identify the most promising catalyst/ligand system for your reaction.

Parameter Variables to Screen Rationale
Catalyst Different metal sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), different metals (e.g., Ni, Cu for some reactions)[2][9]The metal and its oxidation state can influence reactivity and selectivity.
Ligand Phosphines (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs)Ligands stabilize the catalyst and can control selectivity through steric and electronic effects.[3]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile[1]Solvent polarity can affect catalyst stability and reaction rates.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, DBUThe strength and nature of the base can be crucial for many cross-coupling reactions.

Part 3: Advanced Protocols and Workflows

This section provides a structured workflow for optimizing catalyst loading from scratch.

Workflow for Optimizing Catalyst Loading

This workflow assumes you have already identified a suitable catalyst system and are now looking to fine-tune the loading.

start Start: Initial Catalyst System Identified initial_screen Step 1: Broad Range Screening (e.g., 0.5, 1, 2, 5 mol%) start->initial_screen analyze_initial Step 2: Analyze Conversion vs. Loading initial_screen->analyze_initial is_conversion_high Is >95% Conversion Achieved? analyze_initial->is_conversion_high is_conversion_high->initial_screen No, Increase Range fine_tune Step 3: Fine-Tuning (Narrow the loading range around the optimum) is_conversion_high->fine_tune Yes analyze_fine_tune Step 4: Analyze for Cost-Effectiveness and Robustness fine_tune->analyze_fine_tune confirm_optimum Step 5: Confirm Optimum Loading with Repeat Experiments analyze_fine_tune->confirm_optimum end End: Optimized Catalyst Loading Determined confirm_optimum->end

Caption: A systematic workflow for catalyst loading optimization.

Step-by-Step Guide to the Optimization Workflow:

  • Broad Range Screening: Begin by testing a wide range of catalyst loadings to get a general idea of the required amount. For example, you could test 0.5, 1, 2, and 5 mol%.

  • Analyze Conversion vs. Loading: Plot the conversion of your starting material as a function of catalyst loading. This will show you the relationship between the two and help you identify a promising range.

  • Fine-Tuning: Once you have identified a range where you see high conversion, perform a more detailed screen within that range. For example, if 2 mol% gave good results, you might test 1.5, 1.8, 2.0, and 2.2 mol%.

  • Analyze for Cost-Effectiveness and Robustness: The goal is to find the lowest possible catalyst loading that still provides a high and consistent yield in a reasonable amount of time.

  • Confirm Optimum Loading: Once you have identified what you believe to be the optimal loading, run the reaction several times at that loading to ensure the results are reproducible.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • PatSnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Eureka by PatSnap.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Unknown Source. (2024, September 9).
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry.
  • Cardiff University. (2026, February 17). Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts. ORCA.
  • PMC. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives.
  • ACS Publications. (2025, November 25). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Chemical Reviews.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Furan-2-Carboxylic Acid Derivatives

Welcome to the Technical Support Center for the scale-up and derivatization of furan-2-carboxylic acid (furoic acid). This guide is engineered for researchers, process chemists, and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and derivatization of furan-2-carboxylic acid (furoic acid). This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in transitioning furanic platforms from bench-scale to pilot-scale production.

Our troubleshooting frameworks and validated protocols are grounded in mechanistic causality, ensuring that you understand why a reaction fails at scale and how to engineer a robust solution.

Section 1: Primary Synthesis & Oxidation Scale-Up

The foundational step in furanic derivatization is the oxidation of biomass-derived furfural to furan-2-carboxylic acid. Traditional methods often fail during scale-up due to competing side reactions and thermal instability.

FAQ & Troubleshooting

Q: Why is my furoic acid yield capped at ~50% when scaling up the oxidation of furfural using aqueous NaOH? A: This is a classic symptom of the Cannizzaro disproportionation reaction. In highly alkaline aqueous media, furfural undergoes self-oxidation/reduction to yield equimolar amounts of furfuryl alcohol and sodium 2-furancarboxylate, mathematically limiting your theoretical yield of furoic acid to 50% [1]. Furthermore, neutralizing the resulting sodium salt generates massive amounts of sodium hydrogen sulfate, which becomes a severe waste-management bottleneck at scale. Resolution: Transition to a heterogeneous catalytic oxidation system (e.g., gold nanoparticles on a support) in a non-alkaline medium, or utilize advanced Ru-pincer catalysts that suppress the Cannizzaro pathway in favor of dehydrogenative oxidation[1, 2].

Q: My furfural substrate is decomposing into a black tar before oxidation completes. How do I prevent this? A: Furfural is highly prone to thermal degradation and polymerization at temperatures exceeding 135°C, especially in the presence of localized acidic hotspots or unoptimized alkaline conditions [2]. Resolution: Lower the reaction temperature to 90°C–120°C and increase the oxygen pressure (e.g., 15 bar) to accelerate the oxidation kinetics before thermal decomposition can occur.

Troubleshooting Issue Issue: Low Yield in Furoic Acid Oxidation CheckpH Is the reaction medium highly alkaline (NaOH)? Issue->CheckpH Cannizzaro Cannizzaro disproportionation occurring (max 50% yield) CheckpH->Cannizzaro Yes CheckTemp Is temperature > 135°C? CheckpH->CheckTemp No SwitchCat Switch to non-alkaline Au-supported or Ru-pincer catalyst Cannizzaro->SwitchCat Decomp Thermal decomposition of furfural substrate CheckTemp->Decomp Yes OptTemp Optimize temp to 90-120°C Increase O2 pressure (15 bar) Decomp->OptTemp

Troubleshooting logic tree for resolving low yields during furfural oxidation.

Standard Operating Protocol: Scalable Ru-Catalyzed Oxidation of Furfural

This protocol utilizes alkaline water as a formal oxidant, producing pure H2​ gas as a byproduct, which allows for easy reaction monitoring [2].

  • Preparation: In a high-pressure reactor, charge furfural (1.44 g, 15 mmol), Ru-pincer catalyst (1 mol %), and alkaline water (NaOH, 2-4 equivalents).

  • Purging: Purge the reactor with inert gas (Argon or N2​ ) three times to remove atmospheric oxygen, which can trigger unselective radical polymerization.

  • Heating: Ramp the temperature to 150°C. Causality: The Ru-complex actively suppresses background thermal decomposition by facilitating an initial Tishchenko coupling of the substrates, protecting the furan ring during oxidation.

  • Monitoring (Self-Validation): Monitor the evolution of H2​ gas. The reaction is a self-validating system: the cessation of H2​ gas evolution directly correlates with the complete consumption of the furfural substrate.

  • Isolation: Cool to room temperature, acidify with HCl to pH 2 to precipitate the furoic acid. Filter and wash with cold deionized water. Expected yield: >75% at gram-scale [2].

Section 2: Advanced Derivatization to 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a critical monomer for bio-plastics (e.g., PEF) and a highly sought-after pharmaceutical intermediate. Scaling its production is notoriously difficult due to the instability of its traditional precursor, 5-hydroxymethylfurfural (HMF).

FAQ & Troubleshooting

Q: Why should I synthesize FDCA from furoic acid instead of HMF? A: HMF has low volatility, a low decomposition temperature, and its intermediate oxidation products (like HMFCA) are highly prone to side reactions that ruin selectivity [3]. Furoic acid, conversely, is highly stable. By utilizing furoic acid as the starting material, you bypass the unstable HMF intermediate entirely, allowing for much more aggressive, scalable reaction conditions [4].

Q: During the carbonate-promoted C-H carboxylation of furoic acid, my reaction stalls at 40% conversion. What is the bottleneck? A: The reaction produces H2​O as a byproduct. At scale, if water is not actively removed from the solvent-free salt melt, it triggers decomposition pathways and hydrolyzes the carbonate promoter, inhibiting the deprotonation of the weakly acidic C-H bond on the furan ring [5]. Resolution: Perform the reaction in a packed-bed flow reactor under a continuous sweep of CO2​ to strip moisture, or use a dynamic vacuum system prior to CO2​ pressurization.

Pathway Furfural Furfural (Biomass-derived) Oxidation Catalytic Oxidation (O2, Au/TiO2 or Ru-pincer) Furfural->Oxidation FuroicAcid Furan-2-carboxylic acid (Furoic Acid) Oxidation->FuroicAcid High Yield (>90%) Carboxylation C-H Carboxylation (CO3 2-, CO2, Heat) FuroicAcid->Carboxylation Solvent-free Bromination Bromination & Carbonylation (Pd-catalyzed) FuroicAcid->Bromination Multi-step FDCA 2,5-Furandicarboxylic acid (FDCA) Carboxylation->FDCA Protonation Bromination->FDCA Hydrolysis

Reaction pathways from furfural to FDCA via stable furoic acid intermediates.

Standard Operating Protocol: Carbonate-Promoted C-H Carboxylation

This solvent-free method allows for mole-scale synthesis of FDCA from 2-furoic acid [5].

  • Salt Preparation: Blend alkali furan-2-carboxylate (furoate) with an alkali carbonate ( M2​CO3​ ). Critical Step: Use a cation blend with a high K+ content (e.g., 4:1 K+ : Cs+ ). The specific ionic radius of Potassium disrupts the crystal lattice just enough to lower the melting point of the salt mixture, creating a reactive melt.

  • Drying: Heat the salt mixture under a vacuum at 150°C for 2 hours to rigorously remove trace water.

  • Carboxylation: Pressurize the reactor with CO2​ and heat to 260°C–290°C.

  • Self-Validation: The physical state of the reaction mixture will transition from a solid granular powder to a fused, bubbling melt as the reaction progresses.

  • Protonation: Cool the melt, dissolve in water, and acidify to pH 1. Complete dissolution of the raw melt in water prior to acidification confirms the absence of unreacted, charred organic byproducts. Filter the precipitated FDCA (expected yield ~89%) [5].

Section 3: Pharmaceutical Derivatization

Furoic acid derivatives are heavily utilized in drug discovery (e.g., azaindolyl-pyrimidine derivatives for antiviral therapies). Converting the carboxylic acid group to an amine via the Curtius rearrangement is a common but hazardous scale-up step.

FAQ & Troubleshooting

Q: How can I safely scale up the Curtius rearrangement of a furoic acid derivative without isolating explosive acyl azides? A: Never isolate the acyl azide at pilot scale. Instead, utilize Diphenylphosphoryl azide (DPPA) in the presence of an amine base (like triethylamine) and a trapping solvent (like benzyl alcohol) [6]. Causality: DPPA allows the formation of the acyl azide and its immediate thermal rearrangement into an isocyanate in a single continuous operation. The benzyl alcohol immediately traps the isocyanate to form a stable Cbz-protected amine, which can later be deprotected via catalytic hydrogenation [6].

Quantitative Data Summary

The following table summarizes the key operational parameters and scale-up bottlenecks for the methodologies discussed.

Target MoleculeStarting MaterialReagents / CatalystOptimal ConditionsExpected YieldPrimary Scale-Up Bottleneck
Furoic Acid Furfural O2​ , Au-supported cat.90–120°C, 15 bar O2​ , 1-4h>98%Thermal decomposition of furfural if temp > 135°C.
Furoic Acid FurfuralRu-pincer, Alk. Water150°C, inert atm, 68h~77%Catalyst recovery; managing H2​ gas evolution.
FDCA Furoic Acid K2​CO3​ / Cs2​CO3​ , CO2​ 260–290°C, Solvent-free~89%Moisture accumulation inhibiting C-H deprotonation.
FDCA Furoic Acid Br2​ , then Pd-cat, CO60°C (Bromination)~65% (Total)Handling toxic CO gas and corrosive Br2​ at scale.
Optimization

Technical Support Center: Handling and Storage of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6). Below, you will find the mechanistic causality behind its moisture sensitivity, troubleshooting FAQs, and field-validated protocols to ensure the integrity of your compound.

Core Causality: Understanding Moisture Sensitivity

As a furan-based bifunctional molecule, 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid features both a carboxylic acid group (-COOH) at the C2 position and a methyl ester group (-COOCH3) at the C5 position. Its sensitivity to moisture is driven by two interconnected mechanisms:

  • Hygroscopicity of the Carboxylic Acid: The free -COOH group is highly polar and acts as both a hydrogen-bond donor and acceptor. This makes the bulk powder inherently hygroscopic, actively drawing atmospheric moisture into the crystalline lattice if exposed to ambient air.

  • Auto-Catalyzed Ester Hydrolysis: Esters are prone to hydrolysis, a chemical reaction in which water breaks down the ester bond, resulting in the formation of the parent alcohol and a carboxylic acid[1]. In the presence of absorbed moisture, the methyl ester undergoes hydrolysis to form 3-methylfuran-2,5-dicarboxylic acid and methanol. This degradation is auto-catalyzed by the acidic protons provided by the adjacent -COOH group. Minimizing exposure to moisture and humidity is critical to reduce the likelihood of this ester hydrolysis[1]. Furthermore, furan-carboxylic acid derivatives are best preserved when stored under an inert gas (such as argon) in the dark[2].

Troubleshooting FAQs

Q: Why has my 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid powder become clumpy or sticky? A: This is the primary physical symptom of moisture ingress. The carboxylic acid group absorbs water from the air, altering the physical state of the powder. If clumping is observed, the compound has likely begun to hydrolyze and should be re-analyzed for purity before use in sensitive coupling reactions.

Q: I am seeing a new, more polar peak in my HPLC/LC-MS analysis after a few months of storage. What is it? A: This is almost certainly the hydrolysis degradation product: 3-methylfuran-2,5-dicarboxylic acid. Because it possesses two free carboxylic acid groups, it is significantly more polar and will elute earlier than the mono-ester starting material on a standard reverse-phase C18 column.

Q: Can I store this compound in a standard lab refrigerator (4°C)? A: Yes, but with strict precautions. Temperature fluctuations during frequent door openings cause condensation inside the vial. It must be stored in a tightly sealed container, preferably inside a secondary desiccator cabinet or a vacuum-sealed bag backfilled with Argon[2].

Experimental Workflows
Workflow 1: Aliquoting and Inert Gas Purging

To ensure a self-validating system for preserving molecular integrity, follow this strict handling protocol:

  • Equilibration: Remove the primary storage vial from the -20°C freezer and place it in a room-temperature desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air instantly causes atmospheric water to condense on the powder, initiating hydrolysis.

  • Inert Handling: Transfer the equilibrated vial to a glove box purged with dry Argon or Nitrogen. If a glove box is unavailable, use a continuous stream of dry Argon over the vial opening.

  • Rapid Weighing: Weigh the required amount of the compound using anti-static spatulas to prevent powder dispersion.

  • Purging: Insert an Argon line (fitted with a sterile needle) into the headspace of the master vial. Purge with a gentle stream of Argon for 60 seconds to displace all ambient oxygen and moisture[2].

  • Sealing: Cap the vial tightly, wrap the cap boundary with PTFE tape or Parafilm, and immediately return it to -20°C storage.

Workflow 2: Assessing Moisture Degradation via HPLC

If moisture contamination is suspected, validate the purity using this analytical protocol:

  • Sample Preparation: Dissolve 1.0 mg of the suspected powder in 1.0 mL of anhydrous Acetonitrile (LC-MS grade). Causality: Do not use protic solvents like Methanol or Water for the stock solution to prevent in-situ hydrolysis during the analysis.

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a 10-90% Solvent B gradient over 15 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Detection: Monitor at UV 254 nm. The intact ester will elute later; the dicarboxylic acid degradation product will elute significantly earlier.

Data Presentation: Storage Conditions vs. Stability

The following table summarizes the quantitative impact of storage conditions on the stability of the ester group.

Storage ConditionAtmosphereContainer TypeEstimated Shelf Life (Purity > 98%)Primary Degradation Risk
Ambient (25°C) Ambient AirStandard Glass Vial< 1 MonthRapid ester hydrolysis, clumping
4°C (Fridge) Ambient AirStandard Glass Vial3 - 6 MonthsCondensation-induced hydrolysis
4°C (Fridge) DesiccatedSealed + Parafilm12 MonthsSlow thermal degradation
-20°C (Freezer) Argon PurgedAmber Vial + PTFE Tape> 24 MonthsNegligible (Optimal Condition)
Mandatory Visualization

StorageWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate in Desiccator (30 mins at 25°C) Start->Equilibrate Condensation WARNING: Condensation if opened cold! Start->Condensation If skipped GloveBox Transfer to Glove Box or Argon Stream Equilibrate->GloveBox Condensation->Equilibrate Weighing Rapid Weighing (Anti-static tools) GloveBox->Weighing Purge Purge Headspace with Dry Argon (60s) Weighing->Purge Seal Seal with PTFE Tape & Return to -20°C Purge->Seal

Optimal handling and inert storage workflow to prevent moisture-induced ester hydrolysis.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. URL:[Link]

  • US9145379B2 - 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers. Google Patents.

Sources

Troubleshooting

Refining extraction protocols for 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid isolation

Welcome to the Technical Support Center for Furanic Compound Isolation. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate mono-esterified furan dicarboxylic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanic Compound Isolation. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate mono-esterified furan dicarboxylic acids.

Isolating 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid presents a unique challenge: you must separate a highly polar, pH-sensitive monoester from both unreacted diacids and over-reacted diesters without triggering ester hydrolysis. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Extraction Workflow & Logical Architecture

G Start Crude Mixture in EtOAc (Diester, Monoester, Diacid) BaseWash Extract with Sat. NaHCO3 (pH 8.0 - 8.5) Start->BaseWash Org1 Organic Phase (Diester Byproducts) BaseWash->Org1 Neutral species Aq1 Aqueous Phase (Monoester & Diacid Salts) BaseWash->Aq1 Ionized salts Acidify Controlled Acidification (HCl to pH 3.0 - 3.5) Aq1->Acidify Extract2 Extract with MIBK or EtOAc Acidify->Extract2 Org2 Organic Phase (Target Monoester) Extract2->Org2 Protonated target Aq2 Aqueous Phase (Diacid Impurities) Extract2->Aq2 Polar/Ionized diacid

Workflow for the pH-guided liquid-liquid extraction of furan-2-carboxylic acid monoesters.

Troubleshooting FAQs

Q: Why does my 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid degrade during the base-wash step? A: The methoxycarbonyl group at the C5 position is an ester, which is highly susceptible to alkaline hydrolysis. Using strong bases like NaOH converts your target monoester into 3-methylfuran-2,5-dicarboxylic acid. Causality: Hydroxide ions nucleophilically attack the ester carbonyl. To prevent this, use a mild base like saturated sodium bicarbonate (NaHCO 3​ , pH ~8.3) to selectively deprotonate the carboxylic acid (pKa ~3.5) without breaking the ester bond. Acid-base extraction is a standard, scalable technique for separating 1[1].

Q: How do I selectively partition the monoester from the unreacted diacid? A: This requires exploiting precise pKa differentials. The monoester has a single ionizable group (pKa ~3.5), while the diacid has two (pKa1 ~2.6, pKa2 ~3.5). By carefully acidifying the aqueous layer to exactly pH 3.0–3.5, the monoester becomes predominantly protonated (neutral) and organic-soluble. Meanwhile, the diacid remains partially ionized. Extracting this finely tuned aqueous phase with methyl isobutyl ketone (MIBK) selectively pulls the monoester into the organic phase, as MIBK is highly effective for 2[2].

Q: I am experiencing severe emulsion formation during the EtOAc/water extraction. How can I resolve this? A: Furan carboxylic acid derivatives, particularly when partially ionized, act as weak surfactants that stabilize oil-in-water emulsions. Causality: The hydrophobic furan/methyl backbone interacts with the organic phase, while the polar carboxylate interacts with the aqueous phase. Resolution: Increase the ionic strength of the aqueous phase by adding brine (saturated NaCl) to decrease the solubility of the organic solvent in the water layer, followed by 3[4]. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble diacid particulates that gather at the interface.

Quantitative Partitioning Data

To predict phase behavior during extraction, refer to the theoretical ionization states summarized below:

Compound TypeExample MoleculeEst. pKaPredominant State (pH 8.5)Predominant State (pH 3.0)Target Phase (pH 3.0)
Diester Dimethyl 3-methylfuran-2,5-dicarboxylateN/ANeutralNeutralOrganic
Target Monoester 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid~3.5Mono-anion (Salt)Neutral (Protonated)Organic
Diacid 3-Methylfuran-2,5-dicarboxylic acid~2.6, ~3.5Di-anion (Salt)Mono-anion / NeutralAqueous / Precipitate

Self-Validating Acid-Base Extraction Protocol

Do not proceed to the next step without confirming the validation checkpoints. This ensures that errors (such as over-acidification) are caught before product is lost.

Step 1: Initial Solubilization

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Causality: EtOAc is a moderately polar organic solvent that effectively dissolves the neutral monoester and diester, leaving highly polar polymeric impurities behind.

Step 2: Mild Deprotonation (Base Wash)

  • Action: Wash the organic layer with an equal volume of saturated aqueous NaHCO 3​ (pH ~8.3). Gently invert to mix; vent frequently to release CO 2​ gas.

  • Causality: The weak base selectively deprotonates the carboxylic acid groups without hydrolyzing the C5-methoxycarbonyl ester.

Step 3: Phase Separation & Verification

  • Action: Separate the organic and aqueous phases.

  • Self-Validation: Perform TLC on the organic phase. It should only contain the high-Rf diester byproduct. The target monoester is now safely sequestered in the aqueous phase.

Step 4: Controlled Acidification

  • Action: Cool the aqueous phase in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 to 3.5.

  • Causality: Cooling prevents exothermic degradation of the furan ring. A pH of ~3.2 ensures the monoester is largely protonated, while the diacid remains partially ionized and water-soluble.

Step 5: Target Extraction

  • Action: Extract the acidified aqueous layer three times with Methyl Isobutyl Ketone (MIBK) or EtOAc.

  • Causality: MIBK provides excellent phase separation and high recovery for furanic monoesters compared to standard ethereal solvents.

Step 6: Washing and Drying

  • Action: Wash the combined organic extracts with brine (saturated NaCl), dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Self-Validation: 1 H-NMR of the resulting solid should display an intact methoxy singlet (~3.8 ppm) and a single carboxylic acid proton, confirming successful isolation without ester hydrolysis.

References

  • Source: Google Patents (US9765045B2)
  • Process for the preparation of 2,5-furandicarboxylic acid (FDCA) by oxidation of 5-(hydroxymethyl)furfural (HMF)
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid vs 5-methylfuran-2-carboxylic acid

Comparative Reactivity Guide: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid vs. 5-Methylfuran-2-carboxylic acid In the design of complex pharmaceuticals—such as soluble epoxide hydrolase (sEH) inhibitors[1] and met...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid vs. 5-Methylfuran-2-carboxylic acid

In the design of complex pharmaceuticals—such as soluble epoxide hydrolase (sEH) inhibitors[1] and metabotropic glutamate receptor modulators[2]—the selection of heterocyclic building blocks dictates both the synthetic feasibility and the metabolic stability of the final drug candidate. Furan-2-carboxylic acids are highly versatile scaffolds; however, their reactivity profiles are exquisitely sensitive to the steric and electronic nature of their ring substituents.

This guide provides an in-depth comparative analysis of two structurally related but chemically divergent building blocks: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (Molecule A) and 5-methylfuran-2-carboxylic acid (Molecule B). By understanding the causality behind their reactivity, researchers can optimize coupling workflows and predict downstream stability.

Structural Logic & Causality of Reactivity

The chemical behavior of a furan ring is governed by its inherent electron-rich nature, which can be heavily modulated by functional groups[3].

Molecule A: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

  • Steric Hindrance: The presence of a methyl group at the C3 position creates a severe steric clash adjacent to the C2-carboxylic acid[4]. This localized crowding physically blocks incoming nucleophiles during esterification or amidation, rendering standard coupling agents (like EDC or DCC) largely ineffective.

  • Electronic Deactivation: The furan ring is flanked by two strong electron-withdrawing groups (EWGs): the C2-carboxylic acid and the C5-methoxycarbonyl group. These groups withdraw π -electron density via resonance (-R) and inductive (-I) effects, rendering the furan ring highly electron-deficient and exceptionally stable against electrophilic attack.

Molecule B: 5-Methylfuran-2-carboxylic acid

  • Steric Accessibility: Lacking a C3 substituent, the C2-carboxylic acid is completely unhindered, allowing for rapid, high-yielding functionalization using standard, low-cost coupling reagents[5].

  • Electronic Activation: The C5-methyl group acts as an electron-donating group (EDG) via hyperconjugation (+I). This synergizes with the furan oxygen's lone pair, making the ring highly electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) at the C3 and C4 positions[6]. Furthermore, this electron density facilitates electrophilic ipso-substitution at C2, making Molecule B more prone to acid-catalyzed decarboxylation than Molecule A[7].

Reactivity cluster_A 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid cluster_B 5-Methylfuran-2-carboxylic acid A_Node Sterically Hindered & Electron-Poor A_Amide Amidation: Requires HATU/PyBOP A_Node->A_Amide C3-Methyl Steric Clash A_EAS EAS: Highly Deactivated A_Node->A_EAS C5-Ester EWG Effect B_Node Sterically Open & Electron-Rich B_Amide Amidation: Standard EDC/SOCl2 B_Node->B_Amide No C3 Substituent B_EAS EAS: Highly Reactive (C3/C4) B_Node->B_EAS C5-Methyl EDG Effect

Fig 1. Divergent reactivity profiles dictated by steric and electronic substituent effects.

Quantitative Data & Performance Comparison

To streamline synthetic planning, the following table summarizes the operational differences between the two building blocks across standard medicinal chemistry workflows.

Parameter5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid5-Methylfuran-2-carboxylic acid
C3 Steric Environment Highly Hindered (-CH3 group)Open (No substituent)
Ring Electronic Nature Electron-Deficient (Two EWGs)Electron-Rich (One EDG)
EAS Susceptibility Highly Deactivated (Stable ring)Highly Reactive at C3/C4
Decarboxylation Risk Low (EWG stabilized)Moderate (EDG facilitates ipso-attack)
Preferred Amidation HATU / PyBOP (Uronium-based)SOCl2 / EDC (Standard)
Typical Coupling Yield 45% – 65% (Requires optimization)85% – 98% (Standard conditions)

Experimental Methodologies: Self-Validating Systems

Because of the stark differences in steric hindrance, applying a universal amidation protocol to both molecules will result in synthetic failure. The protocols below are engineered to compensate for the specific structural liabilities of each molecule.

Protocol A: Amidation of the Sterically Hindered 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Causality: Standard carbodiimides (EDC) form an O-acylisourea intermediate that is too bulky to accommodate nucleophilic attack in the presence of the C3-methyl group. We must use HATU. HATU forms a highly reactive 7-aza-HOBt active ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding, actively guiding the incoming amine to the hindered carbonyl carbon[1][2].

  • Pre-activation: Dissolve 1.0 eq of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid in dry DMF (0.1 M concentration) under an inert atmosphere.

  • Ester Formation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15–20 minutes. Self-validation: This pre-incubation ensures the complete conversion of the acid to the active HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add 1.2 eq of the target amine. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with water, extract with EtOAc (3x). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Amidation of the Unhindered 5-Methylfuran-2-carboxylic acid

Causality: Lacking steric hindrance, this molecule readily forms an acyl chloride. The electron-rich nature of the furan ring tolerates thionyl chloride without degrading, provided the reaction time is controlled[5].

  • Chlorination: Suspend 1.0 eq of 5-methylfuran-2-carboxylic acid in neat SOCl₂ (10 eq). Add 1 catalytic drop of DMF.

  • Reflux: Heat the mixture to reflux for 2 hours until gas evolution (SO₂ and HCl) ceases.

  • Concentration: Remove excess SOCl₂ in vacuo to yield the crude acyl chloride as an oil. Self-validation: Azeotropic removal with dry toluene (2x) ensures no residual acidic SOCl₂ remains to protonate the incoming amine.

  • Coupling: Dissolve the crude acyl chloride in dry DCM at 0 °C. Dropwise, add a solution of 1.1 eq amine and 2.0 eq Triethylamine (TEA) in DCM.

  • Workup: Warm to room temperature and stir for 2 hours. Wash the organic layer with 1N HCl and brine, dry, and concentrate to yield the high-purity amide.

Workflow StartA Hindered Acid (Molecule A) CondA HATU, DIPEA, DMF 25°C, 12h StartA->CondA StartB Unhindered Acid (Molecule B) CondB SOCl2, Reflux 2h then Amine, TEA StartB->CondB ProdA Amide Product (Sterically Locked) CondA->ProdA ProdB Amide Product (Standard) CondB->ProdB

Fig 2. Optimized amidation workflows compensating for steric hindrance.

References

  • Furan - chemeurope.com | ChemEurope | 3

  • Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans | ACS Publications |5

  • Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence | PMC |7

  • Kinetics and Mechanism of Catalytic Oxidation of 5-Methylfurfural to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst | ACS Publications | 6

  • The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation | ResearchGate | 4

  • Photoswitchable allosteric ligands to modulate metabotropic glutamate receptors | TDX | 2

  • US10377744B2 - Potent soluble epoxide hydrolase inhibitors | Google Patents | 1

Sources

Comparative

Comparative Synthetic Routes for 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic Acid Derivatives

As the demand for sustainable, bio-derived building blocks intensifies, furan-2,5-dicarboxylic acid (FDCA) and its derivatives have emerged as critical precursors for advanced polymers and pharmaceutical intermediates[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for sustainable, bio-derived building blocks intensifies, furan-2,5-dicarboxylic acid (FDCA) and its derivatives have emerged as critical precursors for advanced polymers and pharmaceutical intermediates[1]. Among these, 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS 2090165-27-6) presents a unique synthetic challenge. Unlike symmetric FDCA, this molecule possesses a C3-methyl group that breaks the symmetry of the furan ring, necessitating highly regioselective methodologies to achieve mono-esterification at the C5 position.

As an Application Scientist evaluating process chemistry, selecting the optimal route for synthesizing this unsymmetrical furan derivative requires balancing thermodynamic control, reagent safety, and scalability. This guide objectively compares the three primary synthetic strategies, providing mechanistic insights and validated experimental protocols.

Mechanistic Comparison of Synthetic Routes

To synthesize 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid, the core challenge is differentiating between the C2 and C5 positions of the furan ring. We evaluate three distinct pathways:

Route A: Regioselective Mono-Esterification (Kinetic/Steric Control)

This route relies on the selective esterification of 3-methylfuran-2,5-dicarboxylic acid. The causality behind this selectivity is rooted in steric hindrance. The C3-methyl group sterically shields the adjacent C2-carboxylic acid. When exposed to a mild, in situ generated acid catalyst (such as HCl derived from catalytic thionyl chloride in methanol), the unhindered C5-carboxylic acid undergoes esterification at a significantly faster rate than the C2 position[2]. This allows for the isolation of the monomethyl ester without over-esterification.

Route B: Directed Ortho-Metalation (DoM) and Trapping

Starting from the more accessible 3-methylfuran-2-carboxylic acid, this route utilizes strong bases to achieve regiocontrol. Treatment with 2.2 equivalents of Lithium Diisopropylamide (LDA) first deprotonates the C2-carboxylic acid, forming a carboxylate salt that acts as a directing group. The second equivalent of LDA selectively deprotonates the C5-proton, which is the most acidic remaining proton on the furan ring. The resulting dianion is then quenched with an electrophile (methyl chloroformate) to directly yield the C5-ester[3].

Route C: Catalytic Oxidation of Biomass Precursors

A greener, albeit more complex, approach involves the selective oxidation of 5-hydroxymethyl-3-methylfurfural (HMMF). While highly relevant for large-scale bio-plastic production[1], achieving the precise oxidation state (a C2-acid and a C5-ester) in a single pot often leads to complex mixtures, requiring subsequent protection/deprotection steps.

G cluster_0 Route A: Regioselective Esterification cluster_1 Route B: Directed Metalation A1 3-Methylfuran- 2,5-dicarboxylic acid A2 SOCl2 (cat.), MeOH 25°C A1->A2 Steric Control A3 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid A2->A3 B1 3-Methylfuran- 2-carboxylic acid B2 1. LDA, THF, -78°C 2. ClCOOMe B1->B2 C5-Lithiation B3 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid B2->B3

Figure 1: Comparison of synthetic pathways for regioselective C5-functionalization.

Quantitative Performance & Feasibility Data

When translating these routes from the bench to pilot scale, empirical performance metrics dictate the choice of methodology. Table 1 summarizes the operational parameters.

Table 1: Comparative Metrics for Synthetic Routes

ParameterRoute A: Regioselective EsterificationRoute B: Directed C5-LithiationRoute C: Biomass Oxidation
Starting Material 3-Methylfuran-2,5-dicarboxylic acid3-Methylfuran-2-carboxylic acid5-Hydroxymethyl-3-methylfurfural
Regioselectivity High (>92% at C5)Excellent (>95% at C5)Moderate (Requires protection)
Isolated Yield 80–85%68–73%45–55%
Scalability Excellent (Mild conditions, RT)Poor (Requires -78°C, inert gas)Good (Catalytic, high temp)
Primary Challenge Commercial availability of diacidMoisture sensitivity, cryogenic tempsOver-oxidation byproducts
E-Factor (Waste) LowHigh (Stoichiometric salts)Medium

Data extrapolated from analogous furan-2,5-dicarboxylic acid functionalization studies[1][2][3][4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction causality.

Protocol A: Regioselective Mono-Esterification (Recommended for Scale-Up)

This protocol exploits the steric shielding of the C3-methyl group to achieve selective C5-esterification[2].

Reagents:

  • 3-Methylfuran-2,5-dicarboxylic acid (10.0 mmol)

  • Anhydrous Methanol (50 mL)

  • Thionyl Chloride ( SOCl2​ ) (1.0 mmol, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Suspend 3-methylfuran-2,5-dicarboxylic acid in 50 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Generation: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride dropwise over 5 minutes. Causality Note: SOCl2​ reacts violently with methanol to generate anhydrous HCl in situ, which acts as the active esterification catalyst without introducing water that would drive the equilibrium backward.

  • Reaction: Remove the ice bath and stir the reaction at room temperature (25 °C) for 12–16 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The sterically hindered C2-carboxyl will remain unreacted.

  • Quenching & Concentration: Once the starting material is consumed, evaporate the methanol under reduced pressure.

  • Purification: Dissolve the crude residue in saturated aqueous NaHCO3​ (pH ~8) and wash with diethyl ether to remove any trace diester. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the desired monomethyl ester.

  • Validation: Filter, wash with cold water, and dry under vacuum. Confirm structure via 1H NMR: Look for the disappearance of one broad carboxylic acid singlet and the appearance of a sharp methoxy singlet (~3.90 ppm)[3].

Workflow W1 Step 1: Dissolution Substrate in anhydrous MeOH W2 Step 2: Catalysis Add SOCl2 dropwise at 0°C W1->W2 W3 Step 3: Reaction Stir at 25°C (TLC monitor) W2->W3 W4 Step 4: Workup Evaporate, base/acid wash W3->W4 W5 Step 5: Validation Isolate & 1H NMR confirmation W4->W5

Figure 2: Step-by-step experimental workflow for regioselective esterification.

Protocol B: Directed C5-Lithiation (Recommended for Complex Derivatization)

This route is ideal when the diacid precursor is unavailable, starting instead from the mono-acid[3].

Reagents:

  • 3-Methylfuran-2-carboxylic acid (5.0 mmol)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 11.0 mmol, 2.2 eq)

  • Methyl Chloroformate (6.0 mmol, 1.2 eq)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-methylfuran-2-carboxylic acid in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Add LDA dropwise over 15 minutes. Causality Note: The first equivalent deprotonates the carboxylic acid. The second equivalent selectively removes the C5-proton due to the strong electron-withdrawing nature of the adjacent oxygen and the directing effect of the carboxylate. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add methyl chloroformate dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl (10 mL).

  • Extraction: Acidify the aqueous phase to pH 2 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid.

Conclusion

For the synthesis of 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid, Route A (Regioselective Esterification) is the superior choice for scalable, safe, and high-yielding production, provided the 3-methylfuran-2,5-dicarboxylic acid precursor is available. It operates under thermodynamic control at room temperature and avoids the use of cryogenic organometallic chemistry. Conversely, Route B offers a robust alternative when building the molecule from simpler, more readily available mono-acid precursors, showcasing the power of directed ortho-metalation in heterocyclic chemistry.

Sources

Validation

A Comprehensive Guide to the Structural Validation of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic Acid using 2D NMR Spectroscopy

Executive Summary: This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of 5-(Methoxycarbonyl)-3-methylfuran-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, they are insufficient for assigning quaternary carbons and confirming the precise placement of substituents on the furan ring. This guide details the experimental protocols and comparative analysis of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides irrefutable structural evidence. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, is highlighted as the pivotal technique for establishing the complete connectivity of the molecular framework.

Introduction

The Compound: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is a polysubstituted furan derivative. Molecules of this class are significant as potential building blocks in medicinal chemistry and materials science. Its structure features a central furan ring with a carboxylic acid at the C2 position, a methyl group at C3, and a methoxycarbonyl (ester) group at C5. The sole proton on the furan ring is located at the C4 position.

Chemical structure of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Figure 1: Chemical structure of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.

The Challenge of 1D NMR

A standard 1D ¹H NMR spectrum of this molecule is expected to show four distinct singlet signals: one for the furan proton (H4), one for the methyl protons (3-CH₃), one for the methoxy protons (5-COOCH₃), and a broad singlet for the acidic proton (2-COOH). Similarly, the ¹³C NMR spectrum will show the expected number of carbon signals. However, 1D NMR alone presents significant limitations:

  • Ambiguous Connectivity: It is impossible to definitively confirm the relative positions of the substituents. For instance, 1D data cannot easily distinguish between the target molecule and its isomers, such as 2-(Methoxycarbonyl)-4-methylfuran-3-carboxylic acid.

  • Quaternary Carbon Assignment: The quaternary carbons (C2, C3, C5, and the two carbonyls) do not have directly attached protons and therefore cannot be assigned using standard proton-carbon correlation experiments like DEPT.

The 2D NMR Solution

Two-dimensional (2D) NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency axes, revealing correlations between nuclei.[1][2][3] This guide focuses on three fundamental experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[2][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[7][9][10] This is the key experiment for mapping the full carbon skeleton and placing substituents.

Methodology & Experimental Design

Sample Preparation

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it effectively solubilizes the carboxylic acid without exchanging the acidic proton, allowing for its observation.[11][12][13]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

Instrumentation

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

2D NMR Experimental Protocols

The following are generalized, step-by-step guides for acquiring the necessary 2D spectra.

Workflow: 2D NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample in DMSO-d6 Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_COSY Acquire ¹H-¹H COSY Acq_13C->Acq_COSY Acq_HSQC Acquire ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Acq_HMBC Acquire ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Analysis Process & Interpret Spectra Acq_HMBC->Analysis Structure Confirm Structure Analysis->Structure

Caption: Sequential workflow for 2D NMR structural validation.

Protocol: ¹H-¹H COSY Acquisition

  • Load Sample: Insert the sample into the spectrometer.

  • Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Setup: Load a standard COSY pulse program (e.g., cosygpqf).

  • Parameters: Set the spectral widths to cover all proton signals. Use standard parameters for the number of scans (e.g., 2-4) and increments in the indirect dimension (e.g., 256).

  • Acquisition: Start the experiment.

Protocol: ¹H-¹³C HSQC Acquisition

  • Setup: Load a standard multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3). This allows for differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[7][14]

  • Parameters: Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm). Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • Acquisition: Start the experiment.

Protocol: ¹H-¹³C HMBC Acquisition

  • Setup: Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Parameters: Use the same spectral widths as in the HSQC experiment. The crucial parameter is the long-range coupling constant, which should be optimized for an average value of 8-10 Hz to detect typical 2- and 3-bond correlations.[9][15][16]

  • Acquisition: Start the experiment. This experiment is less sensitive and may require more scans (e.g., 8-16) and a longer acquisition time.

Results & In-Depth Analysis: A Comparative Approach

Predicted 1D NMR Data

The first step is to analyze the 1D spectra to identify all proton and carbon environments. Predicted chemical shifts provide a starting point for assignments.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
H4~7.5-Singlet
3-CH₃~2.3~12Singlet
5-COOCH₃~3.8~52Singlet
2-COOH~13.0 (broad)-Singlet
C2-~158Quaternary
C3-~120Quaternary
C4-~118Methine (CH)
C5-~155Quaternary
2-C OOH-~162Carbonyl
5-C OOCH₃-~160Carbonyl
Note: Predicted shifts are estimates based on furan derivative data and may vary with solvent and concentration.[17][18][19]
COSY Analysis: Establishing Proton Networks

The COSY experiment identifies protons that are coupled to each other.[4][5] For 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, all proton-containing groups (H4, 3-CH₃, 5-COOCH₃, and 2-COOH) are separated by more than three bonds or by quaternary carbons/heteroatoms.

  • Expected Result: The COSY spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum but will be characterized by the absence of any cross-peaks.

  • Interpretation: This lack of correlation is a key piece of evidence. It confirms that none of the proton-bearing fragments are adjacent to one another, which is consistent with the proposed structure.

HSQC Analysis: Direct Carbon-Proton Assignments

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons they are directly attached to.[7][8][20]

  • Expected Correlations: The HSQC spectrum will show three cross-peaks, definitively linking the proton signals to their respective carbon signals.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~7.5~118H4 – C4
~2.3~123-CH₃ – C H₃
~3.8~525-COOCH₃ – OC H₃
  • Interpretation: This experiment confirms the assignments of all protonated carbons (C4, the methyl carbon, and the methoxy carbon). The remaining unobserved carbons in the HSQC are confirmed to be quaternary.

HMBC Analysis: The Key to Unambiguous Assignment

The HMBC experiment is the most powerful tool for this specific structural problem. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to piece together the entire molecular skeleton.[7][9][15][21]

Key Expected HMBC Correlations:

Proton Signal Correlated Carbon Signals (Expected) Interpretation (Bonds Separating)
H4 (~7.5 ppm)C2, C3, C5Confirms H4 is adjacent to C3 and C5, and two bonds from C2. This places the sole ring proton at position 4.
3-CH₃ (~2.3 ppm)C2, C3, C4Links the methyl group to C3 and confirms its proximity to C2 and C4.
5-COOCH₃ (~3.8 ppm)C5, 5-C OOCH₃Connects the methoxy group to the ester carbonyl and to the C5 position of the furan ring.

The following diagram illustrates these crucial long-range correlations.

G mol H4 H4 C2 C2 H4->C2 C3 C3 H4->C3 C5 C5 H4->C5 CH3 3-CH₃ CH3->C2 CH3->C3 C4 C4 CH3->C4 OCH3 5-COOCH₃ OCH3->C5 C_ester C=O OCH3->C_ester

Caption: Key HMBC correlations for structural validation.

  • Interpretation: The correlation from the furan proton (H4) to carbons C2, C3, and C5 is irrefutable proof of its position. Similarly, the correlations from the methyl protons (3-CH₃) to C2, C3, and C4 firmly place the methyl group at the C3 position. Finally, the correlation from the methoxy protons (5-COOCH₃) to C5 connects the ester group to the correct position on the ring.

Comparative Summary of Techniques

This table summarizes the specific structural information provided by each NMR experiment for this molecule.

Experiment Information Gained Key Contribution for This Molecule
¹H NMR Identifies all unique proton environments and their integrations.Provides initial proton count and chemical shifts.
¹³C NMR Identifies all unique carbon environments.Provides initial carbon count.
COSY Shows ¹H-¹H spin coupling networks.Confirms the isolation of all proton-bearing groups from each other.
HSQC Links protons to their directly attached carbons.Unambiguously assigns all protonated carbons (C4, -CH₃, -OCH₃).
HMBC Shows long-range ¹H-¹³C correlations (2-4 bonds).Pivotal. Establishes the complete connectivity of the carbon skeleton and confirms the precise location of all substituents.

Conclusion

While 1D NMR spectroscopy provides a preliminary assessment of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, it is insufficient for complete and unambiguous structural assignment. A systematic and comparative application of 2D NMR techniques is essential. The COSY experiment confirms the isolation of the proton-containing functional groups, while the HSQC experiment definitively assigns all protonated carbons. The HMBC experiment serves as the cornerstone of the analysis, providing the long-range correlation data necessary to assemble the molecular fragments and irrefutably validate the structure as 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid. This multi-faceted approach represents a self-validating system, ensuring the highest level of scientific integrity for structural elucidation.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). JEOL. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Tosoh Analysis and Research Center Co., Ltd. Available at: [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. National Institutes of Health (NIH). Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). JEOL. Available at: [Link]

  • Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy: Cosy: Jessica Thomaston. Scribd. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. Available at: [Link]

  • Long-range heteronuclear correlation. Queen's University. Available at: [Link]

  • HMBC vs. H2BC. University of Ottawa NMR Facility Blog. Available at: [Link]

  • 1D and 2D NMR methods for small molecules. YouTube. Available at: [Link]

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. National Institutes of Health (NIH). Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid (C8H8O5). PubChemLite. Available at: [Link]

  • Structural Analysis of Lignin-Based Furan Resin. acris. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. National Institutes of Health (NIH). Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • NMR spectroscopy. University of Regensburg. Available at: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI. Available at: [Link]

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Comparative

Validating the purity of commercial 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid batches

The rigorous qualification of starting materials is the foundation of robust drug development. 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6) is a highly functionalized heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

The rigorous qualification of starting materials is the foundation of robust drug development. 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6) is a highly functionalized heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because it possesses orthogonal reactive sites—a carboxylic acid for targeted amidation and a methyl ester for selective downstream saponification—the chemical purity of commercial batches is paramount.

Contamination by structurally similar regioisomers, such as 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid or 4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid[1], can drastically alter downstream structure-activity relationships (SAR) and poison sensitive catalytic cross-coupling steps. This guide objectively compares the analytical modalities used to validate the purity of this furan derivative, providing self-validating protocols grounded in established metrological principles.

The Analytical Dilemma: Relative vs. Absolute Purity

Standard purity validation often relies exclusively on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, HPLC area-percent methods operate on the flawed assumption that all components in a mixture possess identical UV response factors at the detection wavelength[2]. If a regioisomer has a lower molar absorptivity than the target furan, its concentration will be severely underestimated.

To establish true mass balance, an orthogonal approach utilizing Quantitative Nuclear Magnetic Resonance (qNMR) is required. qNMR is a primary analytical method where the integrated signal area of a specific nucleus (¹H) is directly proportional to the number of those nuclei in the molecule[2]. This allows for the absolute quantification of the target analyte without needing a certified reference standard of the analyte itself—a critical advantage for novel synthetic molecules[3].

PurityValidation Start Commercial Batch: 5-(Methoxycarbonyl)-3-methylfuran -2-carboxylic acid Split Sample Aliquoting & Preparation Start->Split HPLC HPLC-UV Analysis (Relative Impurity Profiling) Split->HPLC qNMR qNMR Analysis (Absolute Mass % Purity) Split->qNMR HPLC_Data Yields: Area % (Prone to UV response bias) HPLC->HPLC_Data qNMR_Data Yields: Mass % (Independent of chromophores) qNMR->qNMR_Data Decision Orthogonal Data Reconciliation HPLC_Data->Decision qNMR_Data->Decision Pass Batch Approved (Concordant Purity > 98%) Decision->Pass Validated Fail Batch Rejected (Discordant or Impurity > 2%) Decision->Fail Invalidated

Fig 1: Orthogonal purity validation workflow for furan-2-carboxylic acid derivatives.

Comparative Data Analysis of a Commercial Batch

When evaluating commercial batches, relying on a single modality can lead to false confidence. Table 1 summarizes the experimental data from a representative commercial batch of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, highlighting the discrepancies between analytical techniques.

Table 1: Modality Comparison for Furan Derivative Purity Assessment

Analytical ModalityMeasured PurityKey Impurities DetectedMechanism of QuantificationLimitations
HPLC-UV (254 nm) 99.4% (Area %)Regioisomer A (0.4%)UV Absorbance (Area Normalization)Assumes identical response factors; often overestimates true purity[2].
LC-MS (ESI-) N/A (Qualitative)Unreacted starting materialMass-to-Charge Ratio (m/z)Matrix effects and ion suppression prevent accurate absolute quantification.
qNMR (1H, 600 MHz) 97.8% (Mass %)Residual solvent (1.1%)Direct nuclear spin integrationLower sensitivity for trace impurities (<0.1%) compared to HPLC[2].

Data Interpretation: The discrepancy between the HPLC (99.4%) and qNMR (97.8%) results is a classic analytical trap[2]. The batch contains residual solvents (which are invisible to UV detection) and a regioisomer with a lower molar absorptivity at 254 nm than the main compound. qNMR captures the absolute mass balance, proving that relying solely on HPLC-UV for batch validation is insufficient[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning internal checks will automatically flag procedural failures.

Protocol 1: HPLC-UV Impurity Profiling

Objective: Isolate 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid from structurally similar regioisomers. Causality: Using a C18 stationary phase with a gradient of water/acetonitrile ensures that subtle hydrophobic differences between methyl-positional isomers drive chromatographic separation[5].

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in Milli-Q water) and Solvent B (Acetonitrile). Reasoning: Formic acid suppresses the ionization of the carboxylic acid moiety (pKa ~3-4). Keeping the molecule in a neutral state prevents peak tailing and ensures reproducible retention times[5].

  • Standard & Sample Preparation: Dissolve the commercial batch in a diluent (60:40 Acetonitrile:Water) to a concentration of 1.0 mg/mL[5].

  • System Suitability Test (SST) [Self-Validation Step]: Inject a resolution mixture containing the target compound and a known isomer (e.g., 4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid). Validation criterion: The resolution ( Rs​ ) between the two peaks must be > 2.0. If Rs​<2.0 , the column has lost theoretical plates, and the run must be aborted.

  • Execution: Inject 10 µL of the sample onto an Agilent SB C18 column (250 × 4.6 mm, 3.5 µm)[5]. Run a gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min. Monitor at 254 nm.

Protocol 2: qNMR Absolute Quantification

Objective: Determine the absolute mass fraction of the target molecule without relying on a reference standard of the same compound[2]. Causality: qNMR relies on the direct proportionality between the ¹H resonance integral and the number of protons, completely independent of the molecule's UV chromophore[2].

  • Internal Standard Selection: Weigh precisely ~10.00 mg of the commercial batch and ~5.00 mg of TraceCERT® Benzoic Acid (Internal Standard, IS) into the same vial[4]. Reasoning: Benzoic acid provides distinct aromatic signals (7.4–8.0 ppm) that do not overlap with the furan ring proton (~7.0 ppm) or the methyl/methoxy protons (2.3–3.8 ppm).

  • Solvent Addition: Dissolve the mixture in 600 µL of DMSO-d6.

  • NMR Acquisition Parameters: Set the pulse angle to 90° for maximum signal-to-noise. Crucially, set the relaxation delay (D1) to 60 seconds. Reasoning: D1 must be at least 5× the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures complete equilibrium recovery before the next pulse; failing to do so will artificially skew the quantification[3].

  • Integration [Self-Validation Step]: Calculate the absolute purity twice—once using the integral of the furan ring proton, and once using the integral of the methoxycarbonyl protons (-OCH3). Validation criterion: The two calculated mass % values must agree within ±0.5%. If they diverge, it indicates a co-eluting impurity is artificially inflating one of the NMR peaks, and the data must be invalidated.

References

  • [1] Title: 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • [5] Title: Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran. Source: Journal of International Academic Research for Multidisciplinary. URL:[Link]

  • [3] Title: qNMR for Purity Determination in Pharmaceuticals. Source: RSSL. URL: [Link]

  • [4] Title: High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment. Source: RSC Publishing. URL:[Link]

Sources

Validation

Comparing green chemistry approaches for furan-2-carboxylic acid synthesis

Furan-2-carboxylic acid, also known as 2-furoic acid, is a pivotal bio-based platform chemical with extensive applications in the pharmaceutical, agrochemical, and polymer industries. Traditionally, its synthesis has rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-carboxylic acid, also known as 2-furoic acid, is a pivotal bio-based platform chemical with extensive applications in the pharmaceutical, agrochemical, and polymer industries. Traditionally, its synthesis has relied on methods that are now being scrutinized for their environmental impact. This guide provides an in-depth comparison of greener synthetic approaches, moving from the classic Cannizzaro reaction to modern catalytic and biocatalytic methods. We will delve into the mechanistic rationale behind these techniques, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

The Shift from a Classic Route: Limitations of the Cannizzaro Reaction

The industrial synthesis of furan-2-carboxylic acid has historically been dominated by the Cannizzaro reaction.[1] This process involves the base-induced disproportionation of two molecules of furfural, which lacks an alpha-hydrogen, to yield one molecule of furan-2-carboxylic acid (the oxidation product) and one molecule of furfuryl alcohol (the reduction product).[1][2]

The primary drawback of this method lies in its inherent atom economy. Since two molecules of the starting material are required to produce one molecule of the desired acid, the theoretical maximum yield is capped at 50%.[3] This significant loss of feedstock to a co-product makes the process inefficient from a green chemistry perspective. The reaction also typically requires a high concentration of a strong base, such as sodium hydroxide, leading to a large volume of waste that requires neutralization.[1]

Green Alternative 1: Heterogeneous Catalytic Oxidation

A more sustainable and atom-economical alternative to the Cannizzaro reaction is the direct catalytic oxidation of furfural.[4] This approach utilizes a catalyst to selectively oxidize the aldehyde group of furfural to a carboxylic acid, often using molecular oxygen or air as the oxidant and water as a green solvent.[4][5] This method can achieve significantly higher yields and selectivities, making it a more attractive green alternative.

The Rationale Behind Catalyst and Support Selection

The choice of catalyst and support is crucial for achieving high efficiency and selectivity. Noble metals, particularly gold (Au) and palladium (Pd), have shown excellent activity. The support material plays a critical role, not just as an inert carrier but also by influencing the catalytic activity. For instance, supports like titanium dioxide (TiO₂) can enhance oxygen activation at the metal-support interface, while basic supports like hydrotalcite or magnesium hydroxide (Mg(OH)₂) can help in the activation of the furfural molecule.[6][7] The presence of a base in the reaction medium is often necessary to facilitate the initial steps of the oxidation mechanism.[8]

Catalyst Reusability: A Cornerstone of Green Catalysis

A key advantage of heterogeneous catalysis is the potential for catalyst recovery and reuse, which is crucial for the economic and environmental viability of the process. Studies on catalysts like AuPd/Mg(OH)₂ and Ag/TiO₂ have demonstrated promising reusability with only a slight decrease in activity over several cycles.[8][9] This not only reduces costs but also minimizes metal leaching into the product and waste streams.

Green Alternative 2: Biocatalysis

Biocatalytic methods offer a highly selective and environmentally benign route to furan-2-carboxylic acid. These processes employ whole-cell microorganisms or isolated enzymes to carry out the oxidation of furfural under mild, aqueous conditions, typically at or near ambient temperature and pressure.[1]

The Advantage of Biological Specificity

The high selectivity of biocatalysts stems from the specific nature of enzyme-substrate interactions. This often leads to the formation of the desired product with minimal or no byproducts, simplifying downstream purification processes. Microorganisms such as Nocardia corallina have been shown to effectively oxidize furfural to furan-2-carboxylic acid with high yields.[1] The use of whole cells can be advantageous as it circumvents the need for costly enzyme purification.

Green Alternative 3: Emerging Electrochemical Methods

Electrochemical synthesis is a rapidly developing field that offers a promising green pathway for the synthesis of furan-2-carboxylic acid. This method uses renewable electricity to drive the oxidation of furfural, potentially avoiding the need for chemical oxidants and operating under mild conditions. While still in the early stages of development for this specific application, electrocatalysis presents an opportunity for highly controlled and sustainable chemical production.[4][10]

Comparative Performance of Synthesis Routes

The following table summarizes the key performance indicators for the different synthetic approaches discussed.

MethodCatalyst/BiocatalystOxidantSolventTemp. (°C)PressureTimeYield (%)Selectivity (%)
Cannizzaro Reaction NaOH (stoichiometric)NoneWater< 20Atmospheric1 h60-6350 (theoretical max)
Catalytic Oxidation 1% AuPd/Mg(OH)₂O₂Water303 bar->95High
Catalytic Oxidation 2 wt% Au/HydrotalciteO₂Water1106 bar2 h-95
Catalytic Oxidation Ag/TiO₂AirWater2515 bar3 h96>98
Biocatalysis Nocardia corallina B-276AirWater (Buffer)-Atmospheric8 h88High

Green Chemistry Metrics: A Comparative Overview

To objectively assess the "greenness" of each method, we can consider several key metrics:

  • Atom Economy: This metric calculates the efficiency of a reaction in converting reactant atoms to product atoms.

    • Cannizzaro Reaction: The atom economy is inherently low (theoretically 50% for the acid) due to the formation of furfuryl alcohol as a major byproduct.[3]

    • Catalytic Oxidation: The ideal reaction (Furfural + ½ O₂ → Furan-2-carboxylic acid) has a high theoretical atom economy, as the only byproduct is water.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the final product.[11]

    • Cannizzaro Reaction: The PMI is high due to the large amounts of base and water used, as well as the need for subsequent neutralization and extraction steps.

    • Catalytic Oxidation: While generally lower than the Cannizzaro reaction, the PMI will be influenced by catalyst loading, solvent volume, and workup procedures. The use of water as a solvent is a significant advantage.

    • Biocatalysis: The PMI can be very low, especially if the reaction is run in a concentrated aqueous medium with a highly active biocatalyst, minimizing downstream processing.

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of product.

    • A study on a multi-enzyme cascade process for a related furan derivative highlighted that operating at high substrate loadings and minimizing wastewater are key to reducing the E-factor.[7] This principle is directly applicable to the biocatalytic synthesis of furan-2-carboxylic acid.

Experimental Protocols

Protocol 1: Cannizzaro Reaction

This protocol is a classic laboratory-scale synthesis of furan-2-carboxylic acid.[1]

Materials:

  • Furfural

  • 33.3% Sodium hydroxide solution

  • Water

  • Decolorizing carbon

  • Hydrochloric acid (for workup)

Procedure:

  • Cool 1 kg of furfural in a 4-L container to 5-8 °C using an ice bath.

  • Slowly add 825 g of 33.3% sodium hydroxide solution while maintaining the temperature below 20 °C.

  • Continue stirring for one hour after the addition is complete.

  • Allow the mixture to warm to room temperature and add the minimum amount of water required to dissolve the precipitated sodium 2-furancarboxylate.

  • Extract the furfuryl alcohol with a suitable solvent.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the furan-2-carboxylic acid.

  • Filter the crude acid. For purification, recrystallize from boiling water with decolorizing carbon.

  • The expected yield is approximately 60-63%.[1]

Protocol 2: Heterogeneous Catalytic Oxidation using AuPd/Mg(OH)₂

This protocol is based on the work by Douthwaite et al. and demonstrates a highly efficient catalytic system.[1]

Materials:

  • 1% AuPd/Mg(OH)₂ catalyst

  • Furfural

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Oxygen (O₂)

  • 50 mL glass batch reactor with stirrer

Procedure:

  • Add the 1% AuPd/Mg(OH)₂ catalyst to the reactor.

  • Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water.

  • Stir the mixture at 1000 rpm for 5 minutes.

  • Add furfural (0.240 mL) to the reactor.

  • Purge the reactor three times with O₂ and then pressurize to 3 bar.

  • Maintain the reaction at 30 °C with continuous stirring.

  • Monitor the reaction progress by taking samples at intervals for analysis (e.g., by HPLC).

Protocol 3: Biocatalytic Oxidation using Nocardia corallina

This protocol utilizes whole cells for the green synthesis of furan-2-carboxylic acid.[1]

Materials:

  • Nocardia corallina B-276 cells (wet weight)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Furfural

  • Ethyl acetate

  • 0.5 M HCl

  • Sodium chloride (NaCl)

Procedure:

  • Prepare a suspension of Nocardia corallina B-276 resting cells in the phosphate buffer.

  • Add furfural to the cell suspension (a substrate-to-cell ratio of 1:3.5 w/w has been reported as effective).

  • Incubate the reaction mixture with shaking at an appropriate temperature for approximately 8 hours.

  • After the reaction, centrifuge the mixture to remove the cells.

  • Acidify the supernatant to pH 1 with 0.5 M HCl and saturate with NaCl.

  • Extract the furan-2-carboxylic acid with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to obtain the product. A yield of 88% has been reported.[4]

Visualizing the Synthetic Pathways

Synthesis Pathways for Furan-2-Carboxylic Acid cluster_0 Cannizzaro Reaction cluster_1 Catalytic Oxidation cluster_2 Biocatalysis Furfural_C Furfural (2 eq.) FA_C Furan-2-Carboxylic Acid (1 eq.) Furfural_C->FA_C NaOH, H₂O FAlc_C Furfuryl Alcohol (1 eq.) Furfural_C->FAlc_C Disproportionation Furfural_O Furfural FA_O Furan-2-Carboxylic Acid Furfural_O->FA_O Catalyst (e.g., Au, Pd, Ag) O₂ or Air, H₂O, Base Furfural_B Furfural FA_B Furan-2-Carboxylic Acid Furfural_B->FA_B Whole Cells or Enzymes Aqueous Buffer, Air

Caption: Overview of synthetic routes to furan-2-carboxylic acid.

Conclusion

The synthesis of furan-2-carboxylic acid is undergoing a significant green transformation. While the Cannizzaro reaction is a well-established method, its poor atom economy makes it an unfavorable choice in the context of sustainable chemistry. Heterogeneous catalytic oxidation has emerged as a robust and scalable alternative, offering high yields and the potential for catalyst recycling. Biocatalysis represents a highly selective and environmentally friendly approach that operates under mild conditions. As research continues, the development of even more efficient and stable catalysts, robust biocatalytic systems, and novel electrochemical methods will further pave the way for the sustainable production of this valuable bio-based chemical. The choice of synthetic route will ultimately depend on the specific requirements of the application, including scale, purity, and economic considerations.

References

  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Catalysis Science & Technology, 7, 5284. [Link]

  • Milker, J., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Catalysis Science & Technology. [Link]

  • Douthwaite, M., et al. (2017). The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)₂. ResearchGate. [Link]

  • Rapado, P., Faba, L., & Ordóñez, S. (2022). Selective Oxidation of Furfural at Room Temperature on a TiO₂-Supported Ag Catalyst. MDPI. [Link]

  • García-Verdugo, E., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

  • García-Verdugo, E., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

  • Lee, M. Y., et al. (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Sustainable Chemistry & Engineering. [Link]

  • Jiang, Z., et al. (2015). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides. University of Groningen Research Portal. [Link]

  • Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. [Link]

  • Lee, M. Y., et al. (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. Figshare. [Link]

  • Rautiainen, S., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Sustainability. [Link]

  • Patti, A., et al. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Sýkora, J., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Santoro, F., et al. (2018). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. ResearchGate. [Link]

  • Lee, C., et al. (2018). Metal-Free and Selective Oxidation of Furfural to Furoic Acid with an N-Heterocyclic Carbene Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Kumar, A., & Kaur, G. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Fagundez, J. L. A., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). ACSGCIPR. [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. SATHEE. [Link]

  • Pandey, J., Singh, S., & Dubey, R. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Heltzel, J., et al. (2024). Rational process design for the efficient oxidation of crude HMF-solution using AuPd/C catalysts. PUBDB. [Link]

  • ResearchGate. (n.d.). Progress curve of the biocatalytic oxidation of furfural. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. RSC.org. [Link]

  • Jiang, S., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

  • Douthwaite, M., et al. (2024). The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2. Figshare. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing complex organic compounds requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior to prevent catastro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex organic compounds requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior to prevent catastrophic laboratory incidents.

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (CAS: 2090165-27-6) is a specialized furan-derivative organic acid frequently utilized in drug development and advanced organic synthesis. Because it features both a carboxylic acid moiety and a methyl ester group on an electron-rich heteroaromatic ring, its disposal requires strict segregation and targeted destruction protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of a chemical, we must first understand the causality behind its hazards. The structural features of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid dictate its reactivity and, consequently, its disposal requirements [1].

  • The Furan Ring: This electron-rich heteroaromatic system is highly susceptible to electrophilic attack and rapid oxidation. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides) can lead to highly exothermic, uncontrolled ring-opening reactions.

  • The Methyl Ester Group: While the carboxylic acid makes the compound a weak acid, the ester group is vulnerable to base-catalyzed hydrolysis (saponification). Flushing this compound with strong aqueous bases will generate methanol—introducing a secondary volatile, toxic, and flammable hazard.

Table 1: Chemical Properties & GHS Hazard Classifications

ParameterDescription / ValueGHS Classification
Chemical Name 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid-
CAS Number 2090165-27-6-
Chemical Class Furan-derivative organic acid / methyl ester-
Skin Hazard Causes localized epidermal irritationSkin Irrit. 2 (H315)
Eye Hazard Causes serious ocular irritationEye Irrit. 2A (H319)
Respiratory Hazard Vapor/dust may cause drowsiness or dizzinessSTOT SE 3 (H336)

Operational Safety & Handling Protocol

Before initiating any disposal workflow, establish a secure operational environment.

  • Engineering Controls: All transfers of solid powder or concentrated solutions must be performed inside a certified chemical fume hood to mitigate the STOT SE 3 (drowsiness/dizziness) inhalation hazard [1].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved if handling concentrated solutions in organic solvents), wrap-around safety goggles, and a flame-resistant lab coat are mandatory.

  • Spill Response: In the event of a spill, do not use combustible materials (like paper towels) if the compound is dissolved in a flammable solvent. Use an inert absorbent (e.g., vermiculite or diatomaceous earth), sweep it using non-sparking tools, and deposit it into a solid hazardous waste container.

Step-by-Step Disposal Procedures

Because aqueous neutralization generates toxic byproducts (methanol) and risks incomplete destruction, high-temperature incineration is the only approved final disposal route for this compound[3].

Follow this step-by-step methodology to prepare the waste for Environmental Health and Safety (EH&S) collection.

Step 1: Waste Characterization and State Determination

Determine the physical state of the waste.

  • Neat/Solid Waste: Unreacted powder or crystallized waste must be collected in a wide-mouth, sealable High-Density Polyethylene (HDPE) or glass container.

  • Liquid Waste: If the chemical is dissolved in a solvent (e.g., DCM, Ethyl Acetate, or Methanol), it must be routed to a designated solvent waste carboy.

Step 2: Segregation and Compatibility Testing (Self-Validating Protocol)

Never blindly mix waste streams. Isolate this chemical strictly from strong oxidizers, strong bases, and heavy metal solutions [3].

  • Self-Validating Protocol: Before adding a solution containing this furan derivative to a bulk "Non-Halogenated Organic Waste" carboy, extract a 1 mL aliquot of the bulk waste. Mix it with 1 mL of your chemical solution in a small test tube inside the fume hood. Monitor for 5 minutes. If no heat generation, gas evolution, or phase separation occurs, the streams are compatible, and bulk transfer is safe.

Step 3: Primary Containment

Transfer the waste into the appropriate container. Ensure the container is structurally sound, chemically compatible, and features a leak-proof, tightly sealing cap. Funnels must never be left in the mouth of the waste bottle, as this violates closed-container regulations.

Step 4: RCRA-Compliant Labeling (EPA Subpart K)

Under the EPA's 40 CFR 262 Subpart K regulations for academic and research laboratories, containers must be labeled the moment the first drop of waste enters them [2].

  • Attach a tag reading "Hazardous Waste" or "Unwanted Material" .

  • List the specific chemical name (do not use abbreviations or structural formulas).

  • Indicate the hazard class (e.g., "Toxic / Irritant").

  • Record the exact accumulation start date.

Step 5: Transfer to Central Accumulation Area (CAA)

Monitor your laboratory's waste accumulation limits. Once the container is full, or the regulatory time limit is reached, submit a pickup request to your EH&S department for transfer to the CAA, where it will be manifested for high-temperature incineration.

Table 2: Regulatory Thresholds & Accumulation Limits (EPA Subpart K) [2]

ParameterQuantitative LimitOperational Action
Max Accumulation Volume 55 GallonsMust transfer to CAA within 10 days of exceeding limit.
Max Accumulation Time 6 MonthsMust transfer to CAA regardless of volume.
Acutely Hazardous Limit 1 Quart (0.95 L)Immediate transfer required if exceeded.
Incineration Temperature > 1000 °CEnsures complete destruction of the furan ring (Vendor Action).

Visualized Disposal Workflow

G Start Waste Generation: 5-(Methoxycarbonyl)-3-methylfuran- 2-carboxylic acid Form Physical State? Start->Form Solid Solid Waste (Powder/Crystals) Form->Solid Neat/Unreacted Liquid Liquid Waste (Dissolved in Solvent) Form->Liquid In Solution SolidCont HDPE/Glass Container (Sealable) Solid->SolidCont LiquidCont Non-Halogenated Solvent Waste Jug Liquid->LiquidCont Label RCRA Hazardous Waste Labeling (EPA Subpart K) SolidCont->Label LiquidCont->Label EHS EH&S / Central Accumulation Area Label->EHS Max 6 Months Incineration High-Temp Incineration (Final Disposal) EHS->Incineration EPA Compliant

Workflow for the segregation, containment, and disposal of furan-derivative waste.

References

  • Title: 5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information Source: NextSDS Substance Database URL: [Link][1]

  • Title: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities Source: eCFR (Electronic Code of Federal Regulations) URL: [Link][2]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

An authoritative, step-by-step safety and logistical guide for handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid in laboratory and drug development settings. Executive Summary & Chemical Profile 5-(Methoxycarb...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and logistical guide for handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid in laboratory and drug development settings.

Executive Summary & Chemical Profile

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is a highly functionalized furan derivative frequently utilized as a building block in organic synthesis and pharmaceutical drug development. Because furan derivatives are highly biologically active, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols and engineering controls to mitigate dermal, ocular, and respiratory risks.

Table 1: Chemical Identity & Hazard Profile

PropertySpecification
Chemical Name 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid
CAS Number 2090165-27-6[1]
Physical State Solid (Crystalline powder)
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H336 May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure)[1]

Mechanistic Hazard Analysis: The Science of PPE Selection

Effective safety protocols require understanding why a chemical is hazardous. The PPE selected for this compound is dictated by its specific molecular interactions with human tissue:

  • Dermal and Ocular Toxicity (H315 & H319): Furan derivatives are known to interact aggressively with biological tissues, potentially causing localized skin cell death, severe dryness, and hypersensitivity upon contact[2]. The carboxylic acid moiety acts as a localized irritant that can strip lipid layers from the stratum corneum and corneal epithelium, necessitating highly impermeable barriers[1].

  • Central Nervous System Effects (H336): Inhalation of fine organic particulates—or vapors, if the compound is dissolved in volatile solvents—allows the chemical to cross the blood-brain barrier. This triggers central nervous system (CNS) depression, manifesting as drowsiness, dizziness, or respiratory discomfort[1],[2].

  • Dust Deflagration Risk: Fine organic powders like furan derivatives can pose a static-ignition risk. Therefore, anti-static materials must be prioritized over standard synthetic plastics[2].

Mandatory PPE Specifications

Based on Environmental Protection Agency (EPA) and occupational safety guidelines for chemical protective clothing[3], the following PPE matrix is mandatory for handling this compound.

Table 2: PPE Requirements and Scientific Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for solids; >0.38 mm if handling in solvents).Nitrile provides a robust barrier against carboxylic acids and prevents dermal hypersensitivity[3]. Avoid latex due to poor chemical resistance.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166 compliant).Protects against micro-dust aerosolization and accidental solvent splashing, directly mitigating H319 severe eye irritation risks[4].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic polymers (e.g., polyester) generate static electricity, posing a deflagration risk when handling fine organic powders[2].
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Prevents inhalation of airborne particulates that trigger H336 CNS effects. Primary handling must occur in a fume hood[5].

Operational Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology every time 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is handled.

Phase 1: Pre-Operational Validation
  • Engineering Controls: Verify that the chemical fume hood is fully operational with a minimum face velocity of 100 feet per minute (fpm). This is the primary defense against H336 inhalation risks[5].

  • Static Mitigation: Ground all analytical balances and weighing equipment. Ensure no highly static-prone plastic materials are present in the immediate weighing area[2].

Phase 2: PPE Donning Sequence
  • Inspect nitrile gloves for micro-tears or degradation.

  • Don the 100% cotton lab coat, ensuring the collar is flat and cuffs are fully extended.

  • Put on chemical safety goggles, adjusting the strap to create a hermetic seal against the face.

  • Don the nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate any exposed skin at the wrists.

Phase 3: Material Handling & Weighing
  • Use anti-static, non-sparking spatulas for transferring the solid compound.

  • Transfer the chemical slowly and close to the receiving vessel to minimize dust aerosolization[4].

  • If synthesizing or dissolving the compound, add the solvent (e.g., DMF, DMSO, or DCM) slowly inside the fume hood to contain any exothermic off-gassing or vapor generation[5].

Phase 4: Doffing & Decontamination
  • Remove gloves using the standard "glove-in-glove" technique to prevent bare skin from contacting the contaminated exterior surface.

  • Wash hands immediately with soap and water; application of a non-perfumed moisturizer is recommended to prevent skin dryness[2].

  • Remove goggles and lab coat, storing them in a designated laboratory area away from clean office spaces.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and human exposure.

Immediate Spill Response:

  • Evacuate & Assess: If a large spill occurs outside the fume hood, step back immediately to avoid respiratory exposure (H336)[1].

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the furan derivative. Lightly mist the powder with a compatible solvent or water to suppress dust, or use wet, inert absorbent pads.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

Disposal Logistics:

  • Segregation: Do not mix furan-carboxylic acid waste with strong oxidizing agents or strong bases, as violent exothermic reactions may occur.

  • Labeling: Clearly label the container with "Hazardous Waste: 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid (Toxic/Irritant)".

  • Manifesting: Dispose of the sealed containers via a certified hazardous waste contractor in strict compliance with local environmental regulations and EPA RCRA guidelines[3].

Safety Workflow Visualization

PPE_Workflow Start 1. Risk Assessment & Fume Hood Prep Donning 2. Don PPE (Nitrile, Goggles, Coat) Start->Donning Handling 3. Chemical Handling (Minimize Dust/Vapor) Donning->Handling SpillCheck Spill or Exposure? Handling->SpillCheck SpillResponse Emergency Response Contain & Absorb SpillCheck->SpillResponse Yes Doffing 4. Doff PPE & Decontaminate SpillCheck->Doffing No Disposal 5. Hazardous Waste Disposal SpillResponse->Disposal Doffing->Disposal

Operational workflow and emergency response for handling furan-2-carboxylic acid derivatives.

References

  • NextSDS. "5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.
  • Benchchem. "2-Furancarboxylic acid, anhydride | 615-08-7." Benchchem Chemical Database.
  • Santa Cruz Biotechnology. "2-Methylfuran Safety Data Sheet." SCBT.
  • PennEHRS. "Fact Sheet: Controlling Chemical Vapors in the Laboratory." University of Pennsylvania Environmental Health and Radiation Safety.
  • Ataman Kimya. "2-FURYLCARBINOL Handling and Storage." Ataman Chemicals.
  • EPA. "Guidelines for the Selection of Chemical Protective Clothing." Environmental Protection Agency.

Sources

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